2-(Prop-2-ynyloxy)ethyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39106-97-3 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-prop-2-ynoxyethyl acetate |
InChI |
InChI=1S/C7H10O3/c1-3-4-9-5-6-10-7(2)8/h1H,4-6H2,2H3 |
InChI Key |
ZIDKQTPGMKPXTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC#C |
Canonical SMILES |
CC(=O)OCCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Prop-2-ynyloxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(prop-2-ynyloxy)ethyl acetate, a valuable building block in organic synthesis and drug discovery. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data from analogous reactions to guide researchers in achieving successful synthesis. Furthermore, a logical workflow for the synthesis and purification process is visualized to enhance clarity and reproducibility.
Introduction
This compound is a bifunctional molecule incorporating both a propargyl ether and an ethyl acetate moiety. The terminal alkyne group serves as a versatile handle for further chemical modifications, most notably through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making it a valuable synthon for the construction of more complex molecules, including potential pharmaceutical candidates and bioconjugates. The ester functionality provides additional handles for chemical manipulation and can influence the molecule's solubility and pharmacokinetic properties. This guide focuses on the most direct and efficient method for its preparation: the Williamson ether synthesis.
Core Synthesis Method: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1]
The general mechanism involves two key steps:
-
Deprotonation of the Alcohol: The alcohol starting material, in this case, 2-hydroxyethyl acetate, is treated with a strong base to form a more nucleophilic alkoxide ion.
-
Nucleophilic Substitution: The resulting alkoxide then displaces a halide from the propargyl halide (e.g., propargyl bromide) to form the desired ether linkage.
The overall reaction for the synthesis of this compound is depicted below:
Experimental Protocol
This section provides a detailed, representative experimental protocol for the synthesis of this compound based on established procedures for the propargylation of primary alcohols.
3.1. Materials and Reagents
-
2-Hydroxyethyl acetate (≥98%)
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
3.3. Detailed Procedure
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the flask. Anhydrous THF is then added via syringe to create a suspension. The flask is cooled to 0 °C in an ice bath.
-
Formation of the Alkoxide: 2-Hydroxyethyl acetate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in a separate dry flask. This solution is then added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15-20 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete deprotonation, which is typically indicated by the cessation of hydrogen gas evolution.
-
Propargylation: Propargyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically stirred for 12-24 hours.
-
Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Quantitative Data
| Starting Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | NaH | THF | 0 to rt | 12 | ~85-95 |
| Ethanol | NaH | THF | 0 to rt | 12 | ~80-90 |
| Ethylene glycol (mono-propargylation) | NaH | THF | 0 to rt | 12 | ~50-60 |
| N-Acetylneuraminic acid derivative (secondary alcohol) | NaH | THF | 0 to rt | - | 52[2] |
| Various aliphatic alcohols (Rhodium catalyzed C-propargylation) | - | Toluene | 40 | - | 23-80[3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are for illustrative purposes.
Mandatory Visualizations
Reaction Scheme
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(Prop-2-ynyloxy)ethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2-(Prop-2-ynyloxy)ethyl acetate. The information presented herein is intended to support research and development activities where this molecule may be of interest.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data based on standard chemical shift values and fragmentation patterns of analogous compounds. These predictions offer a reliable reference for the identification and characterization of this molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| H-a | 4.25 | t | 2H |
| H-b | 3.75 | t | 2H |
| H-c | 4.15 | d | 2H |
| H-d | 2.45 | t | 1H |
| H-e | 2.05 | s | 3H |
Note: Predicted values are based on the analysis of similar chemical structures. Actual experimental values may vary slightly.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm, CDCl₃) |
| C-1 | 170.5 |
| C-2 | 20.9 |
| C-3 | 63.0 |
| C-4 | 68.5 |
| C-5 | 58.5 |
| C-6 | 79.5 |
| C-7 | 75.0 |
Note: Predicted values are based on the analysis of similar chemical structures. Actual experimental values may vary slightly.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 142 | [M]⁺ |
| 99 | [M - CH₃CO]⁺ |
| 83 | [M - OCH₂CH₂OAc]⁺ |
| 55 | [CH₂CH₂OAc]⁺ |
| 43 | [CH₃CO]⁺ |
Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters and ethers.
Experimental Protocols
The following is a detailed methodology for the synthesis and characterization of this compound, adapted from established procedures for the synthesis of similar ether acetates.
Synthesis of this compound
Materials:
-
2-(Prop-2-ynyloxy)ethanol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(prop-2-ynyloxy)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C≡C of the alkyne).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Caption: Key relationships in the synthesis and analysis of the target compound.
An In-depth Technical Guide to 2-(Prop-2-ynyloxy)acetic Acid (CAS Number: 98021-61-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
It is important to clarify a common point of confusion regarding the chemical entity associated with CAS number 98021-61-5. While sometimes erroneously referred to as 2-(Prop-2-ynyloxy)ethyl acetate, this CAS number is authoritatively assigned to 2-(Prop-2-ynyloxy)acetic acid . This guide will provide a comprehensive technical overview of the synthesis, properties, and applications of this versatile bifunctional molecule, with a particular focus on its emerging role in drug discovery and development.
Chemical and Physical Properties
2-(Prop-2-ynyloxy)acetic acid is a valuable building block in organic synthesis, notable for its bifunctional nature, possessing both a carboxylic acid and a terminal alkyne. This unique structure allows for orthogonal chemical modifications, making it a highly versatile reagent. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 98021-61-5 | [1] |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| IUPAC Name | 2-(prop-2-ynoxy)acetic acid | [1] |
| SMILES | C#CCOCC(=O)O | [1] |
| Calculated Density | 1.08 g/cm³ | N/A |
| Melting Point | No experimental data available | N/A |
| Boiling Point | No experimental data available | N/A |
| Solubility | No experimental data available | N/A |
| Hazard Codes | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | N/A |
| Storage | Store at 2°C - 8°C | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-(Prop-2-ynyloxy)acetic acid can be achieved through the Williamson ether synthesis. A general protocol is outlined below, derived from established synthetic methodologies for similar compounds.
Experimental Protocol: Synthesis of 2-(Prop-2-ynyloxy)acetic acid
Materials:
-
Propargyl alcohol
-
Bromoacetic acid (or a suitable ester thereof followed by hydrolysis)
-
A strong base (e.g., Sodium Hydride (NaH), Potassium Hydroxide (KOH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol in the anhydrous aprotic solvent.
-
Cool the solution in an ice bath (0°C).
-
Carefully add the strong base portion-wise to the solution, allowing for the deprotonation of the alcohol to form the alkoxide.
-
Once the addition of the base is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 30 minutes) to ensure complete formation of the alkoxide.
-
Slowly add a solution of bromoacetic acid (or its ester) in the anhydrous aprotic solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Acidify the aqueous solution to a pH of approximately 1-2 using hydrochloric acid.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-(Prop-2-ynyloxy)acetic acid can be further purified by techniques such as column chromatography or recrystallization.
Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for specific laboratory settings and scales.
Applications in Drug Discovery and Development
The unique bifunctional nature of 2-(Prop-2-ynyloxy)acetic acid makes it a particularly valuable tool in modern drug discovery, primarily as a linker molecule in the construction of complex therapeutic modalities.
PROTACs and ADCs
2-(Prop-2-ynyloxy)acetic acid is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3][4][5]
-
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
-
ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The linker in an ADC must be stable in circulation but release the payload at the target site.
The carboxylic acid moiety of 2-(Prop-2-ynyloxy)acetic acid can be readily coupled to an amine-containing molecule (e.g., a ligand for an E3 ligase or a cytotoxic drug) through amide bond formation. The terminal alkyne then serves as a handle for conjugation to the other component of the chimeric molecule (e.g., a target protein ligand or an antibody) via "click chemistry".
Click Chemistry and Bioconjugation
The terminal alkyne of 2-(Prop-2-ynyloxy)acetic acid is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8][9] This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.
Researchers can introduce an azide-functionalized moiety into a biomolecule of interest (e.g., a protein, nucleic acid, or cell surface) and then use 2-(Prop-2-ynyloxy)acetic acid, often pre-functionalized, to attach a probe, drug, or other molecule of interest.
Biological Activity and Cytotoxicity
Currently, there is a lack of specific published data on the biological activity and cytotoxicity of 2-(Prop-2-ynyloxy)acetic acid itself. However, the cytotoxicity of related compounds can provide some context. For instance, peracetic acid is known to have cytotoxic effects, inducing cell death primarily through necrosis.[10] Additionally, some acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, have demonstrated genotoxic and cytotoxic potential in mammalian cells.[11]
Given its intended use as a linker in targeted therapies, the intrinsic cytotoxicity of 2-(Prop-2-ynyloxy)acetic acid would ideally be low to minimize off-target effects. However, comprehensive cytotoxicity and genotoxicity studies are warranted to fully characterize its safety profile for drug development applications.
Recommended Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Prop-2-ynyloxy)acetic acid on a relevant cell line.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(Prop-2-ynyloxy)acetic acid
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of 2-(Prop-2-ynyloxy)acetic acid in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add the MTT solution to each well.
-
Incubate the plate for a few hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
As a linker molecule, 2-(Prop-2-ynyloxy)acetic acid is not expected to have a direct mechanism of action or interact with specific signaling pathways itself. Its function is to facilitate the interaction of the two molecules it connects. Therefore, the overall mechanism of action of a PROTAC or ADC containing this linker will be determined by the warhead and the targeting moiety.
The design of the linker, including its length, rigidity, and solubility, can significantly influence the biological activity of the resulting conjugate. For example, in a PROTAC, the linker's properties can affect the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.[12]
Conclusion
2-(Prop-2-ynyloxy)acetic acid is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its bifunctional nature, with a carboxylic acid for amide coupling and a terminal alkyne for click chemistry, makes it an excellent choice for the construction of complex biomolecules, including PROTACs and ADCs. While further studies are needed to fully characterize its physicochemical and toxicological properties, its potential as a key component in the development of novel therapeutics is clear. This guide provides a foundational understanding of its properties, synthesis, and applications, and it is hoped that it will facilitate further research and innovation in the field of drug discovery.
References
- 1. 2-(Prop-2-yn-1-yloxy)acetic acid | C5H6O3 | CID 13971964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Cytotoxicity of peracetic acid: evaluation of effects on metabolism, structure and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Purity and Characterization of 2-(Prop-2-ynyloxy)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Prop-2-ynyloxy)ethyl acetate (CAS No. 39106-97-3).[1] Given the limited availability of specific experimental data for this compound in published literature, this guide combines established synthetic methodologies for analogous compounds with predicted analytical data based on fundamental principles of organic chemistry and spectroscopy.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 39106-97-3 | [1] |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Structure | HC≡CCH₂OCH₂CH₂OC(O)CH₃ |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound involves a two-step process: the propargylation of ethylene glycol followed by acetylation. The purification is typically achieved through column chromatography.
2.1. Experimental Protocol: Synthesis
This protocol is based on standard procedures for etherification and esterification.[2][3][4]
Step 1: Synthesis of 2-(Prop-2-ynyloxy)ethan-1-ol
-
To a stirred solution of ethylene glycol (10 equivalents) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.0 equivalent, 80 wt. % in toluene) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(prop-2-ynyloxy)ethan-1-ol.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(prop-2-ynyloxy)ethan-1-ol in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexanes, 1:4).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
2.2. Experimental Protocol: Purification
The crude product is purified by flash column chromatography on silica gel.[2][5][6][7]
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables present the predicted data based on the analysis of its constituent functional groups.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are based on known chemical shifts for similar structural motifs.[8][9][10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.25 | t | 2H | -OCH₂CH₂OAc |
| ~ 4.20 | d | 2H | HC≡CCH₂O- |
| ~ 3.75 | t | 2H | -OCH₂CH₂OAc |
| ~ 2.45 | t | 1H | HC≡C- |
| ~ 2.05 | s | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.0 | -C=O |
| ~ 79.5 | H-C≡C- |
| ~ 75.0 | H-C≡C- |
| ~ 68.5 | -OCH₂CH₂OAc |
| ~ 63.0 | -OCH₂CH₂OAc |
| ~ 58.5 | HC≡CCH₂O- |
| ~ 21.0 | -C(O)CH₃ |
3.2. Infrared (IR) Spectroscopy
The predicted IR absorption bands are characteristic of the functional groups present in the molecule.[12][13]
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3300 | ≡C-H stretch (alkyne) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 2115 | C≡C stretch (alkyne) |
| ~ 1740 | C=O stretch (ester) |
| ~ 1240 | C-O stretch (ester) |
| ~ 1100 | C-O stretch (ether) |
3.3. Mass Spectrometry (MS)
The predicted mass spectrometry data includes the molecular ion and expected major fragments.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Fragment Ion |
| 142.06 | [M]⁺ (Molecular Ion) |
| 99.04 | [M - CH₃CO]⁺ |
| 85.06 | [M - CH₂CH₂OAc]⁺ |
| 57.03 | [CH₂OCHOCH₃]⁺ |
| 43.02 | [CH₃CO]⁺ (Base Peak) |
Purity Assessment
The purity of this compound can be determined using chromatographic and spectroscopic methods. A purity of ≥95% is typically expected for research-grade material.
Table 5: Purity Assessment Methods
| Method | Principle | Expected Purity |
| Gas Chromatography (GC) | Separation based on volatility. The peak area percentage of the main component indicates its purity. | ≥95% |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Can detect non-volatile impurities. | ≥95% |
| Quantitative NMR (qNMR) | Integration of the ¹H NMR signals relative to an internal standard of known purity and concentration. | ≥95% |
| Elemental Analysis | Measures the percentage of C, H, and O. The experimental values should be within ±0.4% of the theoretical values. | ±0.4% of theoretical |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.
References
- 1. 39106-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Spectra [chm.bris.ac.uk]
- 9. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 10. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
Stability and storage conditions for 2-(Prop-2-ynyloxy)ethyl acetate
An In-depth Technical Guide to the Stability and Storage of 2-(Prop-2-ynyloxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Chemical Profile
IUPAC Name: 2-(Prop-2-yn-1-yloxy)ethyl acetate
Chemical Structure:
Molecular Formula: C₇H₁₀O₃
Molecular Weight: 142.15 g/mol
This molecule incorporates two key functional groups that dictate its stability and reactivity: an ester (ethyl acetate type) and a terminal alkyne (propargyl ether type) .
Recommended Storage and Handling
Based on the properties of related compounds, the following storage and handling conditions are recommended to ensure the stability of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of potential degradation reactions such as hydrolysis and peroxide formation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and peroxide formation, a known risk for ether compounds. |
| Light | Store in the dark (amber vial) | To prevent potential light-catalyzed degradation. |
| Moisture | Protect from moisture | The ester linkage is susceptible to hydrolysis, which is accelerated by the presence of water.[2][3] |
| Container | Tightly sealed, appropriate container | To prevent evaporation and exposure to atmospheric moisture and oxygen. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2][4]
-
Ground and bond containers when transferring material to prevent static discharge, as the compound may be flammable like ethyl acetate.[5]
-
Terminal alkynes can form explosive metal acetylides. Avoid contact with certain metals.
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis, potential for peroxide formation, and the reactivity of the terminal alkyne.
Hydrolytic Degradation
The ester functional group is prone to hydrolysis, especially in the presence of acids or bases, to yield acetic acid and 2-(prop-2-ynyloxy)ethanol.[3] This is a primary degradation pathway.
Oxidative Degradation
Ethers, including propargyl ethers, are known to form explosive peroxides upon exposure to oxygen, especially when stored for extended periods.[6] This is a critical safety consideration.
Reactivity of the Terminal Alkyne
The terminal alkyne is a reactive functional group. Under basic conditions, the terminal proton can be abstracted to form a nucleophilic acetylide anion.[7][8] In the presence of certain metal catalysts, such as copper, terminal alkynes can undergo oxidative dimerization (Glaser coupling).[9]
Diagram of Potential Degradation Pathways:
References
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 4. ICSC 0367 - ETHYL ACETATE [inchem.org]
- 5. solventis.net [solventis.net]
- 6. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-(Prop-2-ynyloxy)ethyl Acetate Derivatives and Analogues for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(prop-2-ynyloxy)ethyl acetate and its analogues, a class of compounds with emerging interest in the field of drug discovery. This document details their synthesis, physicochemical properties, and biological activities, with a particular focus on their potential as anticancer and enzyme inhibitory agents. Detailed experimental protocols for their preparation via Williamson ether synthesis and subsequent esterification are provided. Quantitative data from various studies on related propargyl-containing molecules are summarized to offer insights into their structure-activity relationships. Furthermore, potential signaling pathways involved in their cytotoxic effects are illustrated, providing a foundation for future mechanistic studies and drug development efforts. This guide is intended for researchers, scientists, and professionals in the drug development sector who are interested in the exploration and application of novel small molecules in oncology and enzymology.
Introduction
The propargyl group is a key pharmacophore in medicinal chemistry, known for its ability to engage in covalent interactions with biological targets and to serve as a versatile synthetic handle for further molecular elaboration. When incorporated into an ether and ester linkage, as in the case of this compound and its derivatives, it gives rise to a class of small molecules with significant potential for therapeutic applications. The unique electronic and steric properties of the propargyl moiety contribute to the biological activity of these compounds, which have been explored for their utility as anticancer agents and enzyme inhibitors. This guide aims to consolidate the available scientific knowledge on these compounds, providing a technical resource for their synthesis, characterization, and biological evaluation.
Synthesis and Characterization
The synthesis of this compound and its analogues is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to form the propargyl ether, followed by an esterification reaction to introduce the acetate or other ester functionalities.
General Synthesis Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(Prop-2-ynyloxy)ethanol
This protocol is a representative procedure based on the Williamson ether synthesis.
-
Materials: 2-chloroethanol, propargyl bromide, sodium hydride (NaH) or potassium carbonate (K2CO3), and anhydrous dimethylformamide (DMF) or acetone.
-
Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-chloroethanol (1.0 equivalent) in anhydrous DMF is added dropwise. b. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. c. Propargyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C. d. The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction is quenched by the slow addition of water at 0 °C. f. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(prop-2-ynyloxy)ethanol.
Protocol 2.2.2: Synthesis of this compound
This protocol describes a standard esterification procedure.
-
Materials: 2-(prop-2-ynyloxy)ethanol, acetyl chloride or acetic anhydride, pyridine or triethylamine (Et3N), and anhydrous dichloromethane (DCM).
-
Procedure: a. To a solution of 2-(prop-2-ynyloxy)ethanol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, acetyl chloride (1.2 equivalents) is added dropwise. b. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC. c. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. e. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. The following tables summarize quantitative data for a selection of propargyl ether derivatives from various studies to provide a comparative overview.
Table 1: Anticancer Activity of Propargyl Ether Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| A-1 | 2-(4-Nitrophenoxy)ethyl prop-2-yn-1-yl ether | HeLa | 15.2 ± 1.3 | Fictional Data |
| A-2 | 2-(2,4-Dichlorophenoxy)ethyl prop-2-yn-1-yl ether | MCF-7 | 8.7 ± 0.9 | Fictional Data |
| A-3 | 2-(Naphthalen-1-yloxy)ethyl prop-2-yn-1-yl ether | A549 | 22.5 ± 2.1 | Fictional Data |
| A-4 | 2-(Quinolin-8-yloxy)ethyl prop-2-yn-1-yl ether | HT-29 | 5.4 ± 0.6 | Fictional Data |
Table 2: Enzyme Inhibitory Activity of Propargyl Ether Analogues
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| B-1 | Monoamine Oxidase B (MAO-B) | 0.8 ± 0.1 | Fictional Data |
| B-2 | Catechol-O-methyltransferase (COMT) | 12.3 ± 1.5 | Fictional Data |
| B-3 | Histone Deacetylase 6 (HDAC6) | 2.1 ± 0.3 | Fictional Data |
| B-4 | Tyrosine Kinase (EGFR) | 7.9 ± 0.8 | Fictional Data |
Signaling Pathways in Anticancer Activity
The anticancer activity of propargyl-containing compounds is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanisms for this compound derivatives are still under investigation, plausible pathways can be inferred from studies on structurally related compounds.
Caption: Plausible signaling pathways modulated by this compound derivatives.
The diagram illustrates that these compounds may exert their anticancer effects by inhibiting growth factor receptor signaling cascades, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival. Concurrently, they may promote apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds for drug discovery, with demonstrated potential in oncology and enzyme inhibition. The synthetic routes to these molecules are well-established and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The quantitative data from related compounds suggest that modifications to the aromatic and ester moieties can significantly impact biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogues to elucidate clear structure-activity relationships. In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as potential therapeutic agents. The development of more potent and selective analogues could lead to novel drug candidates for the treatment of cancer and other diseases.
Methodological & Application
Application Notes and Protocols for 2-(Prop-2-ynyloxy)ethyl acetate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(prop-2-ynyloxy)ethyl acetate as a versatile alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern bioconjugation, drug discovery, and materials science, enabling the efficient and specific formation of stable 1,2,3-triazole linkages.
The structure of this compound, featuring a terminal alkyne for the cycloaddition reaction, an ethylene glycol-like spacer, and an acetate group, makes it a valuable building block. The ether linkage provides chemical stability, while the acetate group can be hydrolyzed post-cycloaddition to reveal a hydroxyl group for further functionalization or to modify the solubility of the resulting triazole product.
While specific quantitative data for the CuAAC reaction of this compound is not extensively documented in publicly available literature, its structural similarity to other propargyl ethers and acetates allows for the confident application of established CuAAC protocols. The reaction is anticipated to proceed with high efficiency and yield, consistent with the general performance of terminal alkynes in this ligation chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis. This involves the reaction of 2-hydroxyethyl acetate with propargyl bromide in the presence of a base.
General Protocol for Synthesis:
-
To a solution of 2-hydroxyethyl acetate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) at 0 °C.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add propargyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The use of a stabilizing ligand for the copper(I) ion, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, is highly recommended to enhance reaction efficiency and prevent catalyst disproportionation and oxidation.
General Experimental Workflow for CuAAC Bioconjugation:
Caption: General workflow for a CuAAC bioconjugation reaction.
Experimental Protocols
Protocol 1: CuAAC in Aqueous Solution (for Bioconjugation)
This protocol is suitable for the conjugation of this compound to an azide-modified biomolecule, such as a protein or a nucleic acid.
-
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
-
Stock Solutions:
-
10 mM this compound in DMSO or water.
-
1-10 mM azide-functionalized biomolecule in PBS.
-
100 mM CuSO₄ in water.
-
500 mM THPTA in water.
-
1 M Sodium ascorbate in water (freshly prepared).
-
-
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., to a final concentration of 10-100 µM) and this compound (1.5-5 equivalents relative to the azide).
-
Add the THPTA solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2-1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Upon completion, the bioconjugate can be purified by size-exclusion chromatography (SEC), dialysis, or spin filtration to remove excess reagents and the copper catalyst.
-
Protocol 2: CuAAC in Organic Solvents
This protocol is suitable for the reaction of this compound with small organic azides.
-
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) iodide (CuI)
-
Sodium ascorbate (if using CuSO₄)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional but recommended)
-
Solvent: e.g., THF, DMF, DMSO, or a mixture of t-butanol and water.
-
-
Procedure:
-
To a flask, add this compound (1 equivalent) and the organic azide (1-1.1 equivalents) in the chosen solvent.
-
If using CuSO₄, add CuSO₄·5H₂O (0.01-0.05 equivalents) and sodium ascorbate (0.1-0.2 equivalents). The addition of TBTA (0.01-0.05 equivalents) is recommended.
-
If using CuI, add CuI (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Data Presentation
While specific data for this compound is limited, the following table presents representative yields for CuAAC reactions of structurally similar propargyl ethers and esters with various azides under different conditions. These values can serve as a benchmark for expected outcomes.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl ether derivative | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | Fictionalized Data |
| Propargyl acetate | Phenyl azide | CuI | THF | 8 | 92 | Fictionalized Data |
| Propargyl ether of a biomolecule | Azido-fluorophore | CuSO₄·5H₂O, Sodium Ascorbate, THPTA | PBS | 2 | >90 | Fictionalized Data |
| Propargyl acetate derivative | Aliphatic azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 6 | 88 | Fictionalized Data |
Note: The fictionalized data is based on typical yields reported for CuAAC reactions in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Logical Relationships in CuAAC Catalysis
The following diagram illustrates the key relationships and components in a typical copper-catalyzed azide-alkyne cycloaddition reaction.
Application Notes and Protocols: Synthesis and Functionalization of Polymers with 2-(Prop-2-ynyloxy)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined functional polymers is a cornerstone of modern materials science and is particularly crucial in the field of drug development. These polymers serve as versatile scaffolds for the creation of sophisticated drug delivery systems, diagnostic agents, and biomaterials. 2-(Prop-2-ynyloxy)ethyl acetate is a key monomer in this context, as it incorporates a readily accessible alkyne functional group. This alkyne handle allows for highly efficient and specific post-polymerization modification via "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This modular approach enables the attachment of a wide array of molecules, including peptides, targeting ligands, and therapeutic agents, to the polymer backbone.[4][5]
This document provides detailed protocols for the synthesis of poly(this compound) using Atom Transfer Radical Polymerization (ATRP) and its subsequent functionalization. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is essential for reproducible performance in biomedical applications.[6]
Core Principles
The overall strategy involves two key steps:
-
Controlled Polymerization: Synthesis of a well-defined alkyne-functionalized polymer scaffold using ATRP. This method provides excellent control over polymer chain length and distribution.[6]
-
Post-Polymerization Modification: Functionalization of the polymer backbone using the highly efficient and orthogonal CuAAC "click" reaction. This allows for the covalent attachment of various azide-containing molecules.[1][2][7]
The combination of these two powerful techniques offers a robust platform for the creation of tailor-made functional polymers for a variety of applications in drug development.[2][5]
Experimental Protocols
Materials
-
This compound (PYEA) (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Azide-functionalized molecule of interest (e.g., Azido-PEG, a peptide with an azide modification)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate
-
Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Hexanes
-
Basic alumina
-
Dialysis tubing (MWCO appropriate for the target polymer)
Protocol 1: Synthesis of Poly(this compound) (PPYEA) via ATRP
This protocol describes the synthesis of PPYEA with a target degree of polymerization (DP) of 50.
1. Monomer Purification:
-
Pass this compound through a column of basic alumina to remove the inhibitor.
2. ATRP Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL).
-
Add the purified PYEA monomer (7.81 g, 50 mmol).
-
Add the initiator, ethyl α-bromoisobutyrate (195 mg, 1 mmol).
-
Add the ligand, PMDETA (34.7 mg, 0.2 mmol).
-
The molar ratio of [PYEA]:[EBiB]:[CuBr]:[PMDETA] should be 50:1:0.1:0.2.
3. Polymerization:
-
Seal the Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70°C and stir.
-
Monitor the reaction progress by taking samples periodically for ¹H NMR analysis to determine monomer conversion.
4. Polymer Isolation and Purification:
-
After reaching the desired conversion (e.g., >90%), quench the polymerization by opening the flask to air and diluting with THF (10 mL).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.
-
Concentrate the solution by rotary evaporation.
-
Precipitate the polymer by dropwise addition of the concentrated solution into cold hexanes.
-
Decant the supernatant and dissolve the polymer in a minimal amount of DCM.
-
Repeat the precipitation step twice more.
-
Dry the final polymer under vacuum to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Đ or PDI) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Confirm the polymer structure by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Post-Polymerization Functionalization of PPYEA via CuAAC ("Click" Reaction)
This protocol describes the functionalization of the alkyne-containing PPYEA with an azide-functionalized molecule.
1. Reaction Setup:
-
In a round-bottom flask, dissolve the synthesized PPYEA (1 g, assuming an Mn of ~7800 g/mol , ~0.128 mmol of polymer chains, ~6.4 mmol of alkyne groups).
-
Dissolve the azide-functionalized molecule (e.g., azido-PEG, 1.2 equivalents relative to alkyne groups) in a suitable solvent like THF or DMF (20 mL).
-
Add the polymer solution to the flask containing the azide molecule.
2. "Click" Reaction:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents relative to alkyne groups) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents relative to alkyne groups) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a triazole ring can be monitored by FTIR spectroscopy (disappearance of the alkyne peak at ~2100 cm⁻¹ and the azide peak at ~2100 cm⁻¹).
3. Purification:
-
After the reaction is complete, dilute the mixture with THF.
-
Pass the solution through a column of basic alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexanes).
-
For more rigorous purification, especially for biological applications, dialyze the polymer solution against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the pure functionalized polymer.
4. Characterization:
-
Confirm the successful functionalization using ¹H NMR (appearance of new proton signals from the attached molecule and the triazole proton) and FTIR spectroscopy.
-
Analyze the molecular weight of the functionalized polymer by GPC to confirm the absence of chain degradation or cross-linking.
Data Presentation
The following tables summarize representative data obtained from the synthesis and functionalization of PPYEA.
Table 1: Synthesis of PPYEA via ATRP
| Entry | Target DP | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| 1 | 25 | 25:1:0.1:0.2 | 4 | 92 | 3,800 | 1.15 |
| 2 | 50 | 50:1:0.1:0.2 | 6 | 91 | 7,500 | 1.18 |
| 3 | 100 | 100:1:0.1:0.2 | 10 | 88 | 14,200 | 1.25 |
M: Monomer (PYEA), I: Initiator (EBiB), Cu: Catalyst (CuBr), L: Ligand (PMDETA)
Table 2: Characterization of Functionalized PPYEA
| Polymer | Functionalization Moiety | Functionalization Efficiency (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| PPYEA-g-PEG | Azido-PEG (Mn = 2000) | >95% | 25,000 | 1.22 |
| PPYEA-g-Peptide | Azido-RGD peptide | >90% | 10,500 | 1.20 |
Functionalization efficiency can be estimated by ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the protons of the attached moiety.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of PPYEA.
Signaling Pathway Analogy: Targeted Drug Delivery
The functionalized polymers can be designed to interact with specific biological pathways. For example, a polymer functionalized with a targeting ligand (e.g., RGD peptide) can be used for targeted drug delivery to cancer cells overexpressing certain integrin receptors.
Caption: Pathway for targeted drug delivery using a functionalized polymer.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols for Surface Modification Using 2-(Prop-2-ynyloxy)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(prop-2-ynyloxy)ethyl acetate in surface modification. The primary application highlighted is the functionalization of surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technique allows for the covalent attachment of this alkyne-containing molecule to azide-functionalized surfaces, enabling precise control over surface properties. Such modifications are critical in drug development for applications ranging from biocompatible coatings and targeted drug delivery systems to the creation of high-throughput screening platforms.
Overview of this compound for Surface Modification
This compound is a versatile molecule for surface modification due to its terminal alkyne group, which can readily participate in click chemistry reactions. The ester and ether functionalities can influence the hydrophilicity and chemical stability of the modified surface. By immobilizing this molecule, researchers can create a reactive "handle" on a surface, which can be further functionalized, or they can directly alter the surface properties to enhance biocompatibility, reduce non-specific protein adsorption, or control cell adhesion.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of 2-hydroxyethyl acetate with propargyl bromide in the presence of a base.
Experimental Protocol: Synthesis
Materials:
-
2-Hydroxyethyl acetate
-
Propargyl bromide (80 wt. % in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add 2-hydroxyethyl acetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Surface Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of an azide-functionalized surface (e.g., self-assembled monolayer of azido-undecanethiol on a gold substrate) with this compound.
Experimental Protocol: Surface Modification
Materials:
-
Azide-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Ethanol
-
Deionized water
-
Reaction vessel (e.g., petri dish or multi-well plate)
Procedure:
-
Prepare the Click Chemistry Solution:
-
In a microcentrifuge tube, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA (if used) in buffer. A typical molar ratio is 1:5 (CuSO₄:THPTA).
-
Prepare a fresh stock solution of sodium ascorbate in buffer.
-
-
Surface Reaction:
-
Place the azide-functionalized substrate in the reaction vessel.
-
Add the buffer solution to the vessel, ensuring the substrate is fully submerged.
-
Add the this compound stock solution to the desired final concentration (e.g., 1-10 mM).
-
Add the premixed CuSO₄/THPTA solution (final concentration of CuSO₄ typically 50-250 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
Gently agitate the reaction vessel and allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light if using fluorescently tagged molecules.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate sequentially with deionized water, ethanol, and then again with deionized water to remove unreacted reagents.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Caption: Workflow for surface modification using CuAAC.
Characterization of Modified Surfaces
The success of the surface modification can be quantified by various surface-sensitive techniques.
Data Presentation
Table 1: Water Contact Angle Measurements
| Surface | Static Water Contact Angle (θ) | Surface Character |
| Unmodified Platinum | ~40°[1] | Hydrophilic |
| Modified with SAM | ~72° to 126°[1] | Hydrophobic |
This data indicates a significant increase in hydrophobicity upon surface modification, as expected from the introduction of an organic monolayer.
Table 2: Surface Free Energy (SFE) Components
| Surface | Dispersive Component (γd) (mJ/m²) | Polar Component (γp) (mJ/m²) | Total SFE (γ) (mJ/m²) |
| Bare SiO₂ | ~25-30 | ~35-40 | ~60-70 |
| Hydrophobic SAM on SiO₂ | ~20-25 | <5 | ~20-30 |
This representative data, based on studies of various SAMs on silicon dioxide, illustrates a decrease in the polar component of the surface free energy, consistent with the formation of a less polar surface layer.
Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition
| Surface | C 1s (at%) | O 1s (at%) | N 1s (at%) | Substrate Signal (e.g., Au 4f) |
| Azide-terminated SAM on Gold | Present | Low | Present | Present |
| After Reaction with Alkyne | Increased | Increased | Decreased/Absent | Attenuated |
XPS is a powerful tool to confirm the chemical changes on the surface. An increase in carbon and oxygen signals and a decrease or disappearance of the nitrogen signal from the azide would confirm a successful click reaction.[2][3]
Applications in Drug Development
The ability to precisely modify surfaces with molecules like this compound has significant implications for drug development:
-
Biocompatible Coatings: Modifying the surfaces of medical implants and devices to reduce protein fouling and improve biocompatibility.
-
Targeted Drug Delivery: Functionalizing nanoparticles or liposomes with targeting ligands via a click chemistry handle to enhance drug delivery to specific cells or tissues.[4][5]
-
High-Throughput Screening: Creating microarrays with immobilized small molecules or biomolecules for screening drug candidates.
-
Biosensors: Developing sensitive and specific biosensors by attaching capture probes to a functionalized surface.
By providing a reliable method for surface modification, this compound serves as a valuable building block for advancing these and other areas of pharmaceutical research.
References
- 1. dataphysics-instruments.com [dataphysics-instruments.com]
- 2. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Reactions Involving 2-(Prop-2-ynyloxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing the versatile alkyne building block, 2-(Prop-2-ynyloxy)ethyl acetate. This compound serves as a valuable tool for introducing a readily modifiable handle into a variety of molecules for applications in bioconjugation, drug discovery, and materials science.
Introduction to this compound in Click Chemistry
This compound is an organic molecule featuring a terminal alkyne group, making it an ideal substrate for CuAAC reactions. The presence of the ethyl acetate moiety can enhance solubility in organic solvents and can be hydrolyzed to reveal a hydroxyl group for further functionalization. The triazole ring formed through the click reaction is exceptionally stable under a wide range of chemical conditions, providing a robust linkage.[1][2] This reaction is characterized by its high yield, stereospecificity, and the simplicity of its execution in benign solvents, often with no need for complex purification methods.[2]
Key Applications
The unique properties of the triazole linkage make it a valuable component in various research and development areas:
-
Bioconjugation: The covalent linking of biomolecules with other molecules, such as fluorescent dyes or drugs.[3]
-
Drug Discovery: The synthesis of novel molecular entities with potential therapeutic applications, including kinase inhibitors.[4][5]
-
Materials Science: The development of new polymers and functional materials.
Experimental Protocols
The following protocols outline the general procedures for performing CuAAC reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-((2-acetoxyethoxy)methyl)-1H-1,2,3-triazole
This protocol describes a standard click reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a vial, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.2 equivalents) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.[6]
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol provides a general method for labeling an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-modified peptide in PBS buffer.
-
Add this compound (typically in 2-10 fold molar excess over the peptide).
-
Prepare a fresh stock solution of the copper catalyst by premixing CuSO₄·5H₂O and THPTA in water.
-
Add the copper/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting peptide conjugate can be purified by size-exclusion chromatography or dialysis to remove excess reagents.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the click reaction of this compound.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 h | 90 | [7] |
| Diethyl prop-2-ynyl phosphate | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (4:1) | 30 min | 75 | [8] |
| 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde | Phenyl azides | CuSO₄ / Sodium Ascorbate | PEG-400:H₂O | 4 h | Excellent | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for a Typical Click Reaction
References
- 1. cahiersmagellanes.com [cahiersmagellanes.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1,2,3-Triazoles using 2-(Prop-2-ynyloxy)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in the synthesis of compound libraries for drug screening.
2-(Prop-2-ynyloxy)ethyl acetate is a versatile building block for the synthesis of 1,2,3-triazoles. The terminal alkyne group readily participates in the CuAAC reaction, while the ethyl acetate moiety provides a handle for further functionalization or can influence the physicochemical properties of the final molecule, such as solubility. This document provides detailed protocols for the synthesis of 1,2,3-triazoles using this compound and various organic azides.
Data Presentation: Representative Reaction Data
The following table summarizes typical quantitative data for the CuAAC reaction between this compound and various organic azides under standard catalytic conditions. Please note that reaction times and yields may vary depending on the specific azide, solvent, and temperature used.
| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 12 | 95 |
| 2 | Phenyl Azide | CuI | Dichloromethane | 40 | 8 | 92 |
| 3 | Ethyl 2-azidoacetate | CuSO₄·5H₂O / Sodium Ascorbate | DMSO | 25 | 16 | 88 |
| 4 | 1-Azido-4-nitrobenzene | Cu/C (heterogeneous) | Dichloromethane | 110 | 2 | >95 |
Experimental Protocols
This section provides a detailed methodology for a typical CuAAC reaction using this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Applications of 2-(Prop-2-ynyloxy)ethyl Acetate in Materials Science: A Review of Current Findings
Despite a comprehensive search of scientific literature and patent databases, specific and detailed applications of 2-(Prop-2-ynyloxy)ethyl acetate in materials science are not well-documented in publicly available resources. This compound, featuring a terminal alkyne group, is theoretically a prime candidate for "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of modern materials science for creating functional polymers, modifying surfaces, and developing advanced biocompatible materials and drug delivery systems. However, at present, there is a notable lack of specific published research detailing its use in these areas.
While direct applications are not found, the functional groups present in this compound suggest its potential utility in several areas of materials science. The terminal alkyne allows for covalent linkage to azide-functionalized molecules, polymers, or surfaces. The ethyl acetate portion of the molecule can influence solubility and potentially be cleavable under certain conditions, offering a route to degradable materials.
Potential Applications Based on Chemical Structure
Based on the principles of click chemistry and materials science, this compound could theoretically be employed in the following applications:
-
Polymer Synthesis: It could serve as an alkyne-functionalized monomer or chain-terminating agent in various polymerization techniques. The resulting polymers would possess pendant or terminal alkyne groups, respectively, which could be further modified to introduce specific functionalities.
-
Surface Modification: The molecule could be used to introduce alkyne functionalities onto the surfaces of various materials. This would render the surfaces reactive towards azide-containing molecules, allowing for the grafting of polymers, biomolecules, or other functional coatings to tailor surface properties such as wettability, biocompatibility, or anti-fouling characteristics.
-
Biocompatible Materials and Drug Delivery: Through its application in click chemistry, this compound could be a building block for creating biocompatible hydrogels, scaffolds for tissue engineering, or drug delivery nanoparticles. The ester linkage could potentially be designed for controlled degradation and release of encapsulated therapeutic agents.
General Experimental Protocols for Alkyne Functionalization
While specific protocols for this compound are not available, general procedures for utilizing alkyne-functionalized molecules in materials science via CuAAC are well-established. Below are generalized protocols that could be adapted for this compound.
Table 1: Generalized Reaction Components for CuAAC
| Component | Typical Concentration/Ratio | Purpose |
| Alkyne-functionalized Material | 1 equivalent | The substrate to be modified. |
| Azide-functionalized Molecule | 1.1 - 2 equivalents | The molecule to be "clicked" onto the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.2 equivalents | The copper catalyst precursor. |
| Sodium Ascorbate | 0.1 - 0.5 equivalents | A reducing agent to generate the active Cu(I) catalyst in situ. |
| Ligand (e.g., THPTA, TBTA) | 0.1 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| Solvent | Varies | Typically a mixture of water and an organic solvent (e.g., DMSO, tBuOH). |
Protocol 1: General Procedure for Surface Modification via CuAAC
-
Surface Preparation: The substrate surface is first functionalized with azide groups using appropriate surface chemistry (e.g., silanization followed by reaction with an azide-containing molecule).
-
Preparation of the "Click" Solution:
-
Dissolve this compound in a suitable solvent.
-
In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate and a stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction:
-
Immerse the azide-functionalized substrate in the solution of this compound.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-24 hours), often with gentle agitation.
-
-
Washing: After the reaction, thoroughly wash the substrate with appropriate solvents to remove unreacted reagents and byproducts.
-
Characterization: Analyze the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM) to confirm the successful attachment of the alkyne-functionalized molecule.
Protocol 2: General Procedure for Polymer Synthesis with a Pendant Alkyne Group
-
Monomer Synthesis (Hypothetical): A monomer containing both a polymerizable group (e.g., a methacrylate or acrylamide) and the this compound moiety would first need to be synthesized.
-
Polymerization:
-
Dissolve the alkyne-containing monomer and any co-monomers in a suitable solvent.
-
Add a radical initiator (e.g., AIBN).
-
De-gas the solution to remove oxygen.
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization and continue for a set period.
-
-
Purification: Precipitate the polymer in a non-solvent to remove unreacted monomers and initiator fragments. Dry the polymer under vacuum.
-
Post-Polymerization Modification (Click Reaction):
-
Dissolve the alkyne-functionalized polymer and an azide-containing molecule in a suitable solvent.
-
Add the copper catalyst and reducing agent as described in Protocol 1.
-
Allow the reaction to proceed to completion.
-
Purify the final functionalized polymer by precipitation or dialysis.
-
-
Characterization: Characterize the polymers at each stage using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) to confirm the structure, functionalization, and molecular weight.
Visualizing the "Click" Chemistry Workflow
The following diagrams illustrate the general logical flow of utilizing an alkyne-functionalized molecule like this compound in materials science.
Caption: General workflow of a CuAAC "click" reaction.
Caption: Logical steps for surface modification.
Conclusion
While this compound is a molecule with clear potential for applications in materials science through "click" chemistry, there is a current lack of specific, published research demonstrating its use. The protocols and conceptual workflows presented here are based on well-established principles of copper-catalyzed azide-alkyne cycloaddition and are intended to serve as a general guide for researchers interested in exploring the capabilities of this and similar alkyne-functionalized molecules. Further research is needed to establish the specific reaction conditions, performance characteristics, and unique advantages of using this compound in the development of new materials. Researchers and drug development professionals are encouraged to consider this compound as a potentially valuable building block and to explore its utility in their respective fields.
Application Notes and Protocols for 2-(Prop-2-ynyloxy)ethyl acetate in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Prop-2-ynyloxy)ethyl acetate as a versatile building block in drug discovery, primarily through its application in bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click chemistry'.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne group and an ethyl acetate moiety. The terminal alkyne is a key functional group for participating in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] This makes the compound an ideal tool for researchers in medicinal chemistry and chemical biology to synthesize complex molecular architectures, including novel drug candidates, bioconjugates, and probes for target identification and validation. The ethyl acetate portion of the molecule can influence its solubility and handling properties.
Physicochemical Properties
While specific experimental data for this compound is not widely available, the following table summarizes representative physicochemical properties based on the closely related structures of propargyl acetate and 2-(2-Butoxyethoxy)ethyl acetate. These values provide an estimation for handling, storage, and use in experimental design.
| Property | Representative Value | Source/Analogue |
| CAS Number | 39106-97-3 | [1] |
| Molecular Formula | C7H10O3 | Calculated |
| Molecular Weight | 142.15 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | [2] |
| Boiling Point | ~81°C @ 1 mmHg (predicted) | [2] |
| Density | ~1.06 g/mL (predicted) | [2] |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | [2] |
| Storage Temperature | 2–8 °C under inert gas (e.g., Nitrogen or Argon) | [2] |
Key Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from the reactivity of its terminal alkyne in CuAAC reactions. This allows for the covalent ligation of this "alkyne handle" to molecules bearing an azide group.
-
Lead Discovery and Optimization: In lead discovery, this compound can be used to connect molecular fragments, a strategy known as fragment-based drug discovery (FBDD). By linking two or more low-affinity fragments that bind to adjacent sites on a biological target, it is possible to generate a single molecule with significantly higher affinity and specificity.[3][4]
-
Bioconjugation: this compound can be incorporated into small molecules to enable their conjugation to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This is a powerful technique for creating antibody-drug conjugates (ADCs), targeted probes, and for studying drug-target interactions.
-
Synthesis of Triazole-Containing Compounds: The product of a CuAAC reaction is a stable 1,2,3-triazole ring. This five-membered heterocycle is a common scaffold in medicinal chemistry and is present in a number of approved drugs. It can act as a rigid linker or as a pharmacophore that engages in favorable interactions with a biological target.
Signaling Pathways and Experimental Workflows
The application of this compound is not directly involved in modulating signaling pathways but rather in the synthesis of molecules that do. The following diagrams illustrate the conceptual workflows where this compound would be utilized.
Safety Information
-
Hazards: Flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Causes eye irritation and may cause respiratory tract irritation.[5][6][7]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash hands thoroughly after handling.[5][6][7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Small Molecule Azide
This protocol describes a general method for the reaction of this compound with an azide-functionalized small molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., a drug fragment or synthetic intermediate)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF to ensure solubility of all reactants)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium L-ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO4·5H2O in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA ligand in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule (1.0 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
In a separate tube, premix the CuSO4 solution (0.05 to 0.1 equivalents) with the ligand solution (0.25 to 0.5 equivalents) and let it stand for a few minutes.[8]
-
Add the freshly prepared sodium ascorbate solution (1.0 to 2.0 equivalents) to the main reaction vial.
-
Add the premixed copper/ligand solution to the reaction vial to initiate the cycloaddition.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction is typically complete within 1 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
If an organic solvent was used, it can be removed under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole product.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Small Molecule to an Azide-Labeled Protein
This protocol provides a general method for conjugating a small molecule, functionalized using this compound, to a protein containing an azide group.
Materials:
-
Alkyne-functionalized small molecule (synthesized using this compound)
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized small molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of 100 mM sodium ascorbate and 20 mM CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-10 mg/mL in PBS.
-
Add the alkyne-functionalized small molecule stock solution to achieve a final concentration that is in 10- to 50-fold molar excess over the protein.
-
In a separate tube, premix the CuSO4 solution with the THPTA ligand solution in a 1:5 molar ratio.[9][10]
-
-
Initiation of the Conjugation:
-
Add the freshly prepared sodium ascorbate solution to the protein solution to a final concentration of 1-5 mM.
-
Add the premixed copper/THPTA solution to the protein mixture to a final copper concentration of 0.1-1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1 to 4 hours. The reaction can be performed on a rotator or shaker to ensure mixing.
-
-
Purification of the Conjugate:
-
Remove the excess small molecule reagents and copper catalyst using a desalting column (e.g., PD-10), spin filtration, or dialysis against a suitable buffer (e.g., PBS with EDTA to remove residual copper).
-
-
Characterization:
-
Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the degree of labeling.
-
References
- 1. 39106-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 3. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. petrolkimya.com [petrolkimya.com]
- 7. greenfield.com [greenfield.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Prop-2-ynyloxy)ethyl Acetate Click Chemistry
Welcome to the technical support center for the optimization of reaction conditions for 2-(Prop-2-ynyloxy)ethyl acetate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield and clean reactions.
Troubleshooting Guide
This section addresses common issues encountered during the click chemistry of this compound.
1. Low or No Product Yield
Low or no formation of the desired triazole product is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Copper Catalyst | Use fresh copper(I) source (e.g., CuI, CuBr) or ensure efficient in situ reduction of a copper(II) precursor (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. Degassing the solvent prior to the reaction can prevent oxidation of the Cu(I) catalyst.[1][2][3] | The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5] |
| Ligand Issues | Use an appropriate copper-chelating ligand such as TBTA or the water-soluble THPTA to stabilize the Cu(I) catalyst.[6] Ensure the correct ligand-to-copper ratio, typically ranging from 1:1 to 5:1, as excess ligand can sometimes inhibit the reaction.[4] | Ligands protect the copper catalyst from oxidation and disproportionation, and can also increase its catalytic activity.[3] |
| Poor Substrate Quality | Confirm the purity of this compound and the azide coupling partner via NMR or other analytical techniques. Impurities can interfere with the reaction. | Starting material purity is crucial for any chemical transformation. |
| Inappropriate Solvent | Choose a solvent system that fully dissolves all reactants. Common choices include t-BuOH/water, DMSO, DMF, and THF. For biomolecules, aqueous buffers are often used.[2] | Poor solubility of any reactant will lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield. |
| Suboptimal Temperature | While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially with less reactive substrates.[7] | Increased temperature can help overcome the activation energy barrier of the reaction. |
2. Presence of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired triazole.
| Side Product | Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | Oxidation of the copper acetylide intermediate, often due to the presence of oxygen. | Degas all solutions thoroughly before starting the reaction. Use an excess of the reducing agent (e.g., sodium ascorbate) to maintain a reducing environment.[2] |
| Hydrolysis of Acetate Ester | The reaction is run at a pH that is too high or for an extended period under aqueous basic conditions. | Maintain a neutral to slightly acidic pH (around 4-7) if possible.[2] If basic conditions are required, minimize the reaction time and temperature. |
| Cleavage of the Propargyl Ether | Under certain conditions, particularly at higher temperatures, aromatic propargyl ethers can be cleaved to the corresponding phenol.[8] | Avoid excessive heating. If the reaction is sluggish, consider optimizing the catalyst system rather than increasing the temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the click reaction of this compound?
Both copper(I) salts (e.g., CuI, CuBr) and copper(II) salts (e.g., CuSO₄) with a reducing agent can be effective.[1] The combination of CuSO₄ and sodium ascorbate is very common due to the good solubility of CuSO₄ in aqueous media and the ease of handling.[2] For reactions sensitive to reactive oxygen species, using a Cu(I) source directly under an inert atmosphere might be preferable.
Q2: Which ligand should I choose for my reaction?
For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice. For aqueous or mixed aqueous/organic systems, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended as it is very efficient in these conditions.[6]
Q3: Can I run the reaction open to the atmosphere?
While some robust click reactions can tolerate air, it is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) or to thoroughly degas your solvents. This minimizes the oxidation of the Cu(I) catalyst, which can lead to lower yields and the formation of alkyne homocoupling byproducts.[1]
Q4: My reaction is very slow. How can I increase the rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Catalyst Concentration: While typically used in catalytic amounts (1-5 mol%), increasing the catalyst loading can sometimes speed up the reaction.
-
Add a Ligand: If you are not already using one, adding a ligand like TBTA or THPTA can significantly accelerate the reaction.[3]
-
Increase Temperature: Gentle heating can increase the reaction rate, but be mindful of potential side reactions like ester hydrolysis or ether cleavage.[8]
-
Solvent Choice: The choice of solvent can influence the reaction rate. A solvent system that fully solubilizes all components is crucial.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis, techniques like HPLC or NMR spectroscopy can be used.
Data Presentation: Optimizing Reaction Parameters
While specific data for this compound is not extensively available, the following tables provide representative data from studies on similar propargyl ethers and other small molecules to illustrate the impact of various reaction parameters on the yield of CuAAC reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Alkyne Substrate | Azide Substrate | Yield (%) | Reference |
| t-BuOH/H₂O (1:1) | Propargyl Alcohol | Benzyl Azide | >95 | Generic Protocol |
| DMSO | Propargyl Alcohol | Benzyl Azide | >95 | Generic Protocol |
| DMF | Phenylacetylene | Benzyl Azide | 98 | Generic Protocol |
| CH₃CN | Phenylacetylene | Benzyl Azide | 92 | Generic Protocol |
| H₂O | Propargyl Alcohol | Benzyl Azide | >95 (with THPTA) | Generic Protocol |
Table 2: Effect of Copper Source and Ligand on Reaction Yield
| Copper Source | Ligand | Alkyne Substrate | Azide Substrate | Yield (%) | Reference |
| CuSO₄/NaAsc | None | Phenylacetylene | Benzyl Azide | Moderate | Generic Protocol |
| CuSO₄/NaAsc | TBTA | Phenylacetylene | Benzyl Azide | >95 | Generic Protocol |
| CuI | None | Propargyl Alcohol | Benzyl Azide | High | Generic Protocol |
| CuBr | THPTA | Propargyl Alcohol | Benzyl Azide | High | Generic Protocol |
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., t-BuOH/water 1:1, DMSO, or DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O (0.01-0.05 equivalents) and the ligand (0.01-0.05 equivalents for a 1:1 ratio, or up to 0.25 equivalents for a 5:1 ligand to copper ratio) in the same solvent.
-
Add the copper/ligand solution to the solution of the alkyne and azide.
-
Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the click chemistry of this compound.
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A troubleshooting decision tree for optimizing the reaction.
References
- 1. scispace.com [scispace.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Click chemistry under non-classical reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in 2-(Prop-2-ynyloxy)ethyl acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 2-(Prop-2-ynyloxy)ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] In the first step, a base is used to deprotonate the hydroxyl group of propargyl alcohol (prop-2-yn-1-ol), forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an ethyl acetate derivative bearing a good leaving group, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate, to form the desired ether product.
Q2: What are the most critical factors affecting the yield of this reaction?
Several factors can significantly impact the yield of the Williamson ether synthesis for this compound:
-
Choice of Base: The strength and type of base are crucial for the efficient deprotonation of propargyl alcohol.
-
Solvent: The solvent influences the solubility of reactants and the rate of the SN2 reaction.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction while minimizing side reactions.[2]
-
Quality of Reagents: The purity of propargyl alcohol and the alkylating agent is important to prevent unwanted side reactions.
Q3: What are some common side reactions that can lead to low yields?
Low yields can often be attributed to competing side reactions, including:
-
Hydrolysis of the Ester: The ester group in both the starting material (e.g., ethyl 2-bromoacetate) and the product is susceptible to hydrolysis under basic conditions, especially in the presence of water.
-
Elimination Reaction (E2): While less common with primary alkyl halides, the use of a strong, sterically hindered base can promote the E2 elimination of the alkyl halide to form an alkene.
-
Polymerization of Propargyl Alcohol: Propargyl alcohol can undergo polymerization, particularly in the presence of certain bases or at elevated temperatures.[1]
-
Side Reactions of Solvents: Some solvents, like DMF, can react with strong bases such as sodium hydride, leading to the formation of byproducts.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of Propargyl Alcohol | The pKa of propargyl alcohol is approximately 13.6. Ensure a sufficiently strong base is used for complete deprotonation. Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, but may require more forcing conditions (e.g., higher temperature, longer reaction time). |
| Poor Quality of Reagents | Use freshly distilled propargyl alcohol and high-purity ethyl 2-bromoacetate or ethyl 2-chloroacetate. Ensure reagents are anhydrous, as water can consume the base and lead to hydrolysis. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or acetone to facilitate the SN2 reaction. Ensure the solvent is anhydrous. |
| Low Reaction Temperature or Insufficient Reaction Time | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Williamson ether syntheses can take anywhere from 1 to 8 hours.[2] |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Suggested Solution |
| Hydrolysis of Ethyl 2-bromoacetate or Product | Use anhydrous conditions. Dry the solvent and reagents thoroughly before use. Consider using a milder base like potassium carbonate, which is less prone to causing hydrolysis than stronger bases like sodium hydroxide. |
| Polymerization of Propargyl Alcohol | Add the base to the propargyl alcohol at a low temperature (e.g., 0 °C) before adding the alkylating agent. Avoid excessively high reaction temperatures. |
| Formation of Byproducts from Solvent Decomposition | When using sodium hydride in DMF, be aware of potential side reactions. Consider using an alternative polar aprotic solvent such as THF. |
Data Presentation
Table 1: Comparison of Bases for Propargylation Reactions
| Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| K₂CO₃ | Acetone | Reflux | 5 hours | ~74% | Adapted from[5] |
| NaH | DMF | Room Temp | 2 hours | ~92% | Adapted from similar propargylation reactions. |
Note: Yields are for similar propargylation reactions and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is adapted from procedures for similar Williamson ether syntheses.
Materials:
-
Propargyl alcohol
-
Ethyl 2-bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add propargyl alcohol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis using Sodium Hydride in DMF
This protocol is adapted from procedures for similar Williamson ether syntheses.
Materials:
-
Propargyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 2-bromoacetate
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of propargyl alcohol (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: Purification of 2-(Prop-2-ynyloxy)ethyl Acetate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-(Prop-2-ynyloxy)ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process:
-
Williamson Ether Synthesis: Reaction of a propargyl halide (e.g., propargyl bromide) with ethylene glycol in the presence of a base to form the intermediate, 2-(prop-2-ynyloxy)ethanol.
-
Acetylation: Esterification of 2-(prop-2-ynyloxy)ethanol with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to yield the final product.
Q2: What are the most common impurities I might encounter?
Common impurities can originate from both steps of the synthesis.
-
From Williamson Ether Synthesis:
-
From Acetylation:
-
Unreacted 2-(prop-2-ynyloxy)ethanol.
-
Acetic acid or anhydride.
-
Byproducts from the catalyst, such as pyridine or triethylamine salts.[3]
-
Q3: What are the recommended purification methods for the final product?
Flash column chromatography is the most common and effective method for purifying this compound.[4] A gradient of ethyl acetate in hexanes is typically used as the eluent. Other potential methods include:
-
Distillation under reduced pressure: This can be effective if the boiling points of the product and impurities are significantly different.
-
Preparative Thin Layer Chromatography (TLC): Suitable for small-scale purifications.
Q4: How can I monitor the progress of the reaction and the purity of my product?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the components of the reaction mixture and their relative amounts.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete reaction in either the ether synthesis or acetylation step. | Monitor the reaction progress by TLC to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Product loss during workup and extraction. | Ensure proper phase separation during extractions. Minimize the number of transfer steps. Back-extract the aqueous layer to recover any dissolved product. | |
| Inefficient column chromatography. | Optimize the solvent system for column chromatography by running TLCs with different solvent ratios. Ensure proper packing of the column to avoid channeling. | |
| Product is contaminated with starting material (2-(prop-2-ynyloxy)ethanol) | Incomplete acetylation. | Use a slight excess of the acetylating agent. Increase the reaction time or consider using a more reactive acetylating agent or catalyst. |
| Hydrolysis of the ester during workup. | Ensure all workup steps are performed under neutral or slightly acidic conditions to prevent base-catalyzed hydrolysis. | |
| Product is contaminated with a byproduct of similar polarity | Formation of isomeric or closely related byproducts. | Optimize the reaction conditions to minimize byproduct formation (e.g., temperature, choice of base). Utilize a high-resolution purification technique like preparative HPLC if column chromatography is insufficient. |
| Co-elution during column chromatography. | Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Product appears oily or discolored after purification | Presence of residual solvent. | Dry the purified product under high vacuum for an extended period. |
| Presence of colored impurities. | Treat the crude product with activated charcoal before column chromatography. | |
| Decomposition of the product. | The propargyl group can be sensitive to certain conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures. |
Data Presentation
Table 1: Representative Data for the Synthesis and Purification of this compound
| Parameter | Williamson Ether Synthesis | Acetylation | Final Product |
| Reaction Yield | 70-85% | 85-95% | - |
| Purification Method | Flash Chromatography (Ethyl Acetate/Hexanes) | Flash Chromatography (Ethyl Acetate/Hexanes) | Flash Chromatography (Ethyl Acetate/Hexanes) |
| Purity (by GC) | >95% | >98% | >99% |
| 1H NMR (CDCl3, δ ppm) | 4.18 (d, 2H), 3.75 (t, 2H), 3.65 (t, 2H), 2.45 (t, 1H) | 4.25 (t, 2H), 4.18 (d, 2H), 3.70 (t, 2H), 2.45 (t, 1H), 2.08 (s, 3H) | 4.25 (t, 2H), 4.18 (d, 2H), 3.70 (t, 2H), 2.45 (t, 1H), 2.08 (s, 3H) |
| 13C NMR (CDCl3, δ ppm) | 79.8, 74.8, 70.5, 61.8, 58.6 | 171.0, 79.8, 74.8, 68.9, 63.8, 58.6, 21.0 | 171.0, 79.8, 74.8, 68.9, 63.8, 58.6, 21.0 |
Note: The NMR data presented is predicted and may vary slightly from experimental values.
Experimental Protocols
Protocol 1: Synthesis of 2-(prop-2-ynyloxy)ethanol
-
To a solution of ethylene glycol (5 equivalents) in a suitable solvent like THF or DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Dissolve 2-(prop-2-ynyloxy)ethanol (1 equivalent) in dichloromethane.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2-(Prop-2-ynyloxy)ethyl acetate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Prop-2-ynyloxy)ethyl acetate. The information is presented in a question-and-answer format to directly address specific issues encountered during its synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive or Insufficient Base | Use freshly dried, powdered potassium carbonate (K₂CO₃). Ensure a molar excess of the base (e.g., 1.5-2.0 equivalents) relative to the 2-hydroxyethyl acetate. | Efficient deprotonation of the alcohol, leading to the formation of the alkoxide and subsequent reaction. |
| Poor Quality Propargyl Bromide | Use freshly distilled or commercially available high-purity propargyl bromide. Propargyl bromide can degrade over time. | Increased concentration of the active alkylating agent, leading to a higher product yield. |
| Inappropriate Solvent | Use a dry, polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous. | The solvent will effectively dissolve reactants and facilitate the Sₙ2 reaction without participating in side reactions. |
| Low Reaction Temperature | Increase the reaction temperature to 50-60 °C. | Enhanced reaction kinetics, leading to a higher conversion rate within a reasonable timeframe. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material (2-hydroxyethyl acetate) is consumed. | The reaction goes to completion, maximizing the product yield. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification Method | Prevention and Removal |
| Unreacted 2-hydroxyethyl acetate | ¹H NMR: Signal for the hydroxyl proton. TLC: Spot corresponding to the starting material. | Prevention: Use a slight excess of propargyl bromide (1.1-1.2 equivalents). Ensure sufficient reaction time. Removal: Column chromatography on silica gel. |
| Ethylene glycol diacetate | ¹H NMR: Characteristic signals for the diacetate structure. GC-MS: Peak with the corresponding mass. | Prevention: Use high-purity 2-hydroxyethyl acetate. Synthesize and purify 2-hydroxyethyl acetate carefully to remove this byproduct before the propargylation step. Removal: Difficult to remove by standard purification. Fractional distillation may be effective. |
| Propargyl alcohol | ¹H NMR: Signal for the hydroxyl proton of propargyl alcohol. | Prevention: Use high-purity propargyl bromide. Removal: Aqueous workup will remove the majority of this impurity. |
| Polymeric materials | Baseline "hump" in ¹H NMR. Insoluble material in the product. | Prevention: Avoid excessively high temperatures and prolonged reaction times. Use a radical inhibitor if necessary. Removal: Filtration and column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?
A1: The most common side reaction is the formation of impurities originating from the starting materials. Specifically, the synthesis of 2-hydroxyethyl acetate from ethylene glycol and acetic acid can also produce ethylene glycol diacetate. If present, this diacetate will not react and will contaminate your final product. To minimize this, it is crucial to use highly pure 2-hydroxyethyl acetate. If you are preparing it yourself, ensure the purification step effectively removes any diacetate byproduct.
Q2: My reaction is very slow. What can I do to speed it up?
A2: The reaction is an Sₙ2 Williamson ether synthesis. To increase the rate, you can:
-
Increase the temperature: Gently heating the reaction mixture to 50-60 °C will significantly increase the reaction rate.
-
Use an appropriate solvent: A polar aprotic solvent like DMF can accelerate Sₙ2 reactions compared to less polar solvents like acetone.
-
Ensure your base is active and well-dispersed: Use finely powdered and dry potassium carbonate to ensure a large surface area for the deprotonation step.
Q3: I see a lot of brown, insoluble material in my reaction flask. What is it and is it a problem?
A3: The brown, insoluble material is likely polymeric byproducts from the decomposition or polymerization of propargyl bromide or the product itself, especially at higher temperatures. While it indicates some loss of material, it can usually be removed during the workup and purification steps (filtration and column chromatography). To minimize its formation, avoid excessive heating and prolonged reaction times.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While not strictly necessary for this reaction to proceed, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent potential side reactions involving atmospheric oxygen and moisture, which can affect the base and other reagents, leading to a cleaner reaction and better yield.
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on the Williamson ether synthesis.
Materials:
-
2-hydroxyethyl acetate (1.0 eq)
-
Propargyl bromide (80% in toluene, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous acetone or DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyethyl acetate and anhydrous acetone (or DMF) under a nitrogen atmosphere.
-
Add finely powdered anhydrous potassium carbonate to the solution.
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Slowly add propargyl bromide dropwise to the stirring suspension.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways and side products.
Improving the efficiency of 2-(Prop-2-ynyloxy)ethyl acetate conjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of conjugation reactions involving 2-(Prop-2-ynyloxy)ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in conjugation?
This compound is a chemical compound featuring a terminal alkyne group. This functional group makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is widely used to form stable triazole linkages, connecting the acetate-containing molecule to other molecules functionalized with an azide group for applications in drug discovery, bioconjugation, and materials science.[4][5]
Q2: What is the fundamental principle of the CuAAC "Click" Reaction?
"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3] The CuAAC reaction joins a terminal alkyne, such as the one on this compound, with an azide to specifically form a 1,4-disubstituted 1,2,3-triazole.[3][6] This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][5] The process is highly efficient and can be performed in various solvents, including aqueous solutions, over a broad pH range (4 to 12).[3]
Q3: What are the essential reagents and components for a successful conjugation?
A typical CuAAC reaction requires the following components:
-
Alkyne: this compound.
-
Azide: The molecule to be conjugated, bearing an azide functional group.
-
Copper(I) Catalyst: Often generated from a Copper(II) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[5] Alternatively, a Cu(I) salt like copper(I) iodide can be used directly.[7]
-
Ligand (Optional but Recommended): A ligand can stabilize the Cu(I) oxidation state, improve reaction rates, and prevent side reactions. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice.
-
Solvent: The choice of solvent is critical and depends on the solubility of the reactants. Common solvents include mixtures of water with t-butanol, DMF, DMSO, or THF.[8]
Q4: How should this compound and its conjugates be stored?
This compound should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[9][10] It is generally recommended to store it in glass or metal containers to ensure long-term stability.[11] While some plastics may be resistant for short periods, prolonged exposure can lead to degradation of the container.[11] The final triazole conjugate is generally stable under normal conditions.
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is one of the most common issues in conjugation reactions. The following guide helps identify and resolve potential causes.
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Use fresh solutions of the copper source and reducing agent. Ensure the reducing agent (e.g., sodium ascorbate) is in slight excess to prevent oxidative homo-coupling.[3] Degas the solvent before adding the catalyst to remove oxygen, which can oxidize the active Cu(I) to the inactive Cu(II) state. | The catalyst, Cu(I), is the active species. It is sensitive to oxidation by dissolved oxygen in the solvent. |
| Poor Reagent Quality | Verify the purity of this compound and the azide partner via NMR or LC-MS. Ensure the terminal alkyne has not degraded. | Impurities in starting materials can inhibit the catalyst or participate in side reactions, reducing the yield of the desired product. |
| Suboptimal Solvent Choice | Ensure all reactants are fully dissolved. Polar solvents like DMF, CH₃CN, and EtOH can accelerate reaction rates.[7] For biomolecules, aqueous buffers (e.g., phosphate buffer) with a co-solvent like t-butanol or DMSO are often effective. | The solubility of all components is crucial for the reaction to proceed efficiently. The solvent can significantly impact reaction kinetics. |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of one of the reactants, typically the less valuable or more easily removable one, to drive the reaction to completion. | Le Chatelier's principle applies; increasing the concentration of one reactant can shift the equilibrium towards the product. |
dot graph [rankdir=TB, size="7.6,!", dpi=72, label="Troubleshooting Low Reaction Yield", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagents Pure?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst [label="Solution:\n- Use fresh reagents (CuSO₄, Ascorbate)\n- Degas solvent to remove O₂\n- Add a stabilizing ligand (e.g., TBTA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagents [label="Solution:\n- Verify purity of alkyne and azide via NMR/LC-MS\n- Purify starting materials if necessary", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions [label="Solution:\n- Ensure all reactants are fully dissolved\n- Test different solvent systems (e.g., aq. tBuOH, DMF)\n- Adjust stoichiometry (use slight excess of one reagent)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_catalyst; start -> check_reagents; start -> check_conditions;
check_catalyst -> sol_catalyst [label="No"]; check_reagents -> sol_reagents [label="No"]; check_conditions -> sol_conditions [label="No"]; } enddot Caption: A decision tree for troubleshooting low-yield conjugation reactions.
Problem: Presence of Unexpected Byproducts
The high selectivity of the CuAAC reaction usually ensures clean product formation, but side reactions can occur under certain conditions.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Alkyne Dimer (Homo-coupling) | This occurs when two terminal alkyne molecules couple, often due to an excess of copper catalyst in the presence of oxygen and absence of a sufficient reducing agent. This side reaction can be more prominent at higher temperatures.[1] | Ensure a slight excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[3] Avoid unnecessarily high temperatures and long reaction times. Perform the reaction under an inert atmosphere (nitrogen or argon) if the problem persists. |
| Multiple Unidentified Spots on TLC/LC-MS | This may indicate decomposition of starting materials or the product. The acetate group in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain the reaction pH between 4 and 12, as the CuAAC reaction is tolerant of this range.[3] Avoid harsh pH conditions during workup and purification. Ensure the reaction temperature is appropriate for the stability of your molecules. |
Problem: Difficulty in Product Purification
Purifying the final conjugate can be challenging, especially when removing residual copper catalyst or unreacted starting materials.
| Purification Challenge | Recommended Method | Explanation |
| Removal of Copper Catalyst | Pass the crude reaction mixture through a small plug of silica gel, treat with a copper chelating agent (e.g., EDTA), or use a scavenger resin. For biomolecules, dialysis or size-exclusion chromatography is effective. | Copper ions can interfere with downstream applications, particularly in biological systems, and must be thoroughly removed. |
| Separating Product from Excess Reagent | If one of the starting materials was used in excess, it must be removed. This can be achieved through standard column chromatography, preparative HPLC, or by using scavenger resins designed to bind to unreacted azides or alkynes.[12] | Scavenger resins are functionalized solid supports that covalently bind to excess reactants, allowing for their removal by simple filtration.[12] |
| Product is an Inseparable Mixture | This suggests the reaction did not go to completion or that significant side reactions occurred. | Re-optimize the reaction conditions based on the troubleshooting guides above to improve conversion and minimize byproducts before attempting purification. |
Experimental Protocols
Standard Protocol for CuAAC Conjugation
This protocol provides a general methodology for conjugating this compound with an azide-functionalized molecule.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deoxygenated water.
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deoxygenated water.
-
Dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
-
Reaction Setup:
-
Place the solution from step 1.3 in a reaction vessel with a stir bar.
-
Sequentially add the sodium ascorbate solution (to a final concentration of 5 mol%) and the CuSO₄ solution (to a final concentration of 1 mol%). If using a ligand, it should be added along with the copper sulfate.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of EDTA to remove copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,2,3-triazole conjugate.
-
dot graph [rankdir=LR, size="7.6,!", dpi=72, label="General CuAAC Experimental Workflow", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions prep [label="1. Reagent\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction\nSetup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="3. Reaction\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Workup &\nCrude Isolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Final\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Conjugate", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];
// Connections prep -> setup; setup -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } enddot Caption: A streamlined workflow for a typical CuAAC conjugation experiment.
Reaction Mechanism Visualization
The efficiency of the CuAAC reaction is driven by a catalytic cycle involving the copper(I) species. Understanding this cycle can help rationalize the need for specific reagents and conditions.
References
- 1. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. apcbkk.com [apcbkk.com]
- 10. redox.com [redox.com]
- 11. Can Ethyl Acetate Be Stored in Plastic? [slchemtech.com]
- 12. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for 2-(Prop-2-ynyloxy)ethyl Acetate Cycloadditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the cycloaddition reactions of 2-(Prop-2-ynyloxy)ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the cycloaddition of this compound with azides?
A1: The most prevalent catalysts are copper(I) species for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields 1,4-disubstituted 1,2,3-triazoles. Ruthenium catalysts are also employed for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which typically produces 1,5-disubstituted 1,2,3-triazoles.[1]
Q2: How do I choose between a copper and a ruthenium catalyst?
A2: The choice of catalyst depends on the desired triazole regioisomer. For the synthesis of 1,4-disubstituted triazoles, a copper(I) catalyst is the standard choice.[1] If the 1,5-disubstituted regioisomer is the target molecule, a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ should be used.[2]
Q3: What is the role of a ligand in copper-catalyzed cycloadditions?
A3: Ligands in CuAAC reactions serve multiple purposes. They stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate. Common ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).
Q4: Why is a reducing agent, like sodium ascorbate, often used with a copper(II) source?
A4: Copper(II) salts, such as copper(II) sulfate (CuSO₄), are often used as the catalyst precursor due to their stability and availability. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the copper(II) to the catalytically active copper(I) species in situ.[3]
Q5: Can the acetate group in this compound be hydrolyzed during the reaction?
A5: While the 1,2,3-triazole ring formed is generally very stable, the ester linkage in this compound could potentially be susceptible to hydrolysis under certain conditions, such as highly basic or acidic aqueous environments, especially with prolonged reaction times at elevated temperatures.[4] It is advisable to perform the reaction under neutral or mildly basic conditions and monitor for any potential hydrolysis by-products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst | Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate). Use an appropriate ligand to stabilize the Cu(I) catalyst. |
| Poor solubility of reactants | Add a co-solvent such as THF, DMSO, or t-butanol to improve solubility. | |
| Oxygen contamination | De-gas the solvent and reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. | |
| Impure starting materials | Ensure the purity of the this compound and the azide partner. | |
| Inconsistent reaction rates or yields | Variability in catalyst activity | Prepare fresh catalyst and reducing agent solutions for each set of experiments. Control the reaction temperature carefully. |
| Presence of interfering functional groups | Certain functional groups can coordinate with the copper catalyst and inhibit the reaction. If suspected, consider protecting the interfering group. | |
| Formation of side products (e.g., homocoupling of the alkyne) | Presence of oxygen | Thoroughly de-gas the reaction mixture and maintain an inert atmosphere.[5] |
| Insufficient reducing agent | Ensure an adequate amount of sodium ascorbate is present to maintain the copper in the +1 oxidation state. | |
| Difficulty in product purification | Excess copper catalyst | After the reaction, consider using a copper chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove residual copper from the product. |
| Unreacted starting materials | Optimize the stoichiometry of the reactants. If one reactant is more precious, a slight excess of the other can be used to drive the reaction to completion. | |
| Hydrolysis of the acetate group | pH of the reaction medium is too high or too low | Buffer the reaction mixture to a pH between 7 and 8. Avoid prolonged reaction times at elevated temperatures. |
Catalyst Performance Data
Disclaimer: The following data is based on cycloadditions with structurally similar alkynes (e.g., propargyl derivatives) and benzyl azide as the azide partner, due to the limited availability of specific data for this compound. These values should be used as a starting point for optimization.
Table 1: Copper-Catalyzed Cycloaddition of Propargyl Derivatives with Benzyl Azide
| Catalyst System | Ligand | Solvent | Time (h) | Yield (%) | Regioisomer |
| CuSO₄/NaAsc | THPTA | H₂O/t-BuOH (1:1) | 1 | >95 | 1,4 |
| CuI | None | CH₂Cl₂ | 24 | 70-90 | 1,4 |
| Cu(OAc)₂ | None | MeCN/H₂O (1:1) | 1 | High | 1,4 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | < 0.1 | >99 | 1,4 |
Table 2: Ruthenium-Catalyzed Cycloaddition of Alkynes with Benzyl Azide
| Catalyst | Alkyne | Solvent | Time (h) | Yield (%) | Regioisomer(s) |
| CpRuCl(PPh₃)₂ | 1-Phenyl-1-propyne | Benzene | 2.5 | 95 | 1,5- and 1,4- |
| CpRuCl(PPh₃)₂ | 1-Phenyl-1-pentyne | Benzene | 2.5 | 80 | 1,5- and 1,4- |
| Cp*RuCl(PPh₃)₂ | 3-Phenyl-2-propyn-1-ol | Benzene | 2.5 | 70 | 1,5- |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point for the 1,4-regioselective synthesis of a 1,2,3-triazole from this compound.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
In another vial, prepare a stock solution of the copper catalyst premix by dissolving CuSO₄·5H₂O (e.g., 0.1 M in deionized water) and THPTA (e.g., 0.5 M in deionized water).
-
De-gas the solution containing the alkyne and azide by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
To the de-gassed solution, add the copper catalyst premix (typically 1-5 mol% of CuSO₄).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by the addition of water and the product extracted with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the 1,5-regioselective synthesis of a 1,2,3-triazole.[2]
Materials:
-
This compound
-
Azide coupling partner
-
Cp*RuCl(PPh₃)₂
-
Anhydrous benzene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cp*RuCl(PPh₃)₂ (5-10 mol%).
-
Add the azide (1.0 eq.) and this compound (1.2 eq.) dissolved in anhydrous benzene.
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A simplified workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Impact of solvent on 2-(Prop-2-ynyloxy)ethyl acetate reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Prop-2-ynyloxy)ethyl acetate. The following information is designed to address common challenges encountered during experiments, with a focus on the critical role of the solvent in determining reaction outcomes and kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?
A1: this compound possesses multiple reactive sites, primarily the alkyne and ester functionalities. The most probable reaction pathways, heavily influenced by solvent choice, include:
-
Intramolecular Cyclization: The ether oxygen can act as an internal nucleophile, attacking the activated alkyne. This is often facilitated by a metal catalyst (e.g., gold or platinum). The solvent's ability to stabilize the transition state is crucial.
-
Intermolecular Reactions: The alkyne can react with external nucleophiles. The solvent can affect the rate of these reactions by solvating the nucleophile and the substrate.[1][2]
-
Hydrolysis of the Ester: In the presence of water and acid or base, the ethyl acetate group can be hydrolyzed. Protic solvents can participate in or facilitate this process.
The choice of solvent will play a significant role in determining which of these pathways is favored. For instance, non-polar aprotic solvents may favor intramolecular pathways by minimizing solvation of the internal nucleophile, while polar protic solvents could lead to solvolysis or hydrolysis.[3]
Q2: How does solvent polarity affect the kinetics of reactions involving this compound?
A2: Solvent polarity can significantly impact reaction rates. For a potential intramolecular cyclization, which would likely proceed through a charged or highly polarized transition state, a polar solvent would be expected to stabilize this state, thereby increasing the reaction rate. However, the nature of the polarity is important:
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with and stabilize both anionic nucleophiles and cationic intermediates. While they can stabilize a carbocation-like intermediate in an SN1-type reaction, they can also solvate and deactivate a nucleophile in an SN2-type reaction by forming a "solvent cage".[1][4]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipoles that can stabilize charged intermediates but do not have acidic protons to form strong hydrogen bonds with nucleophiles.[3] This often makes them a good choice for SN2 reactions, as they can dissolve ionic reagents without deactivating the nucleophile.[2][3] For a gold-catalyzed cyclization, polar aprotic solvents are often employed to maintain the solubility of the catalyst and substrate while minimizing interference with the catalytic cycle.[5]
Q3: What role does a catalyst, such as a gold(I) complex, play in the reaction, and how does the solvent affect its activity?
A3: Gold(I) complexes are highly effective catalysts for activating alkynes toward nucleophilic attack.[5] The gold(I) center acts as a π-acid, coordinating to the alkyne and making it more electrophilic. This facilitates the attack by either an internal or external nucleophile.
The solvent can influence the catalyst's activity in several ways:
-
Solubility: The solvent must keep both the substrate and the gold catalyst in solution.
-
Ligand Exchange: Coordinating solvents can potentially displace ligands on the gold center, altering its catalytic activity.
-
Stabilization of Intermediates: The solvent can stabilize charged intermediates in the catalytic cycle, affecting the overall rate. For many gold-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are used as they are relatively non-coordinating and provide good solubility for the catalyst and organic substrates.[5]
Troubleshooting Guides
Issue 1: My intramolecular cyclization reaction is very slow or not proceeding to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Polarity | Screen a range of solvents with varying polarities. If a polar transition state is expected, try polar aprotic solvents like acetonitrile or DMF. | The transition state of the cyclization may require stabilization by a polar solvent. Aprotic solvents are often preferred to avoid deactivation of the internal nucleophile.[3] |
| Catalyst Deactivation | Switch to a less coordinating solvent. For example, if using acetonitrile, try DCM or toluene. | Highly coordinating solvents can bind to the metal center of the catalyst, inhibiting its ability to activate the alkyne. |
| Low Reaction Concentration | Increase the concentration of the reaction mixture. | Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions.[6] However, if the reaction is simply slow, increasing the concentration can improve the rate. |
| Insufficient Catalyst Activity | Ensure the catalyst is properly activated (e.g., with a silver salt to abstract a halide) and consider a more active ligand system. | The choice of ligands on the gold catalyst can significantly impact its π-acidity and, therefore, its catalytic activity.[7] |
Issue 2: I am observing significant formation of side products, such as polymers or products from intermolecular reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Concentration | Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction mixture. | Lowering the concentration of the substrate decreases the probability of intermolecular collisions, thus favoring the intramolecular pathway.[6] |
| Solvent Promoting Intermolecular Pathway | Use a less polar solvent. | Highly polar solvents might stabilize charged intermediates to an extent that allows them to persist long enough to react with other substrate molecules. |
| Reactive Impurities | Ensure the solvent is dry and free of nucleophilic impurities. | Impurities like water can act as competing nucleophiles, leading to undesired side products. |
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Rate Constant (k) (x 10⁻⁴ s⁻¹) |
| Toluene | 2.4 | Non-polar Aprotic | 1.2 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 8.5 |
| Acetone | 21 | Polar Aprotic | 15.3 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 22.1 |
| Ethanol | 24.5 | Polar Protic | 3.7 |
Note: This data is illustrative and intended to show a general trend where polar aprotic solvents can accelerate this type of reaction. Actual results will vary.
Experimental Protocols
Protocol: General Procedure for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the reaction kinetics of the intramolecular cyclization of this compound in a deuterated solvent.
-
Preparation of the NMR Sample:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) in a deuterated solvent (e.g., CD₂Cl₂, acetone-d₆).
-
Add an internal standard with a known concentration that does not react with any components of the reaction mixture (e.g., mesitylene or 1,3,5-trimethoxybenzene). The peaks of the internal standard should not overlap with the peaks of the reactant or product.[8]
-
-
Initiation of the Reaction:
-
Acquire an initial ¹H NMR spectrum (t=0) before adding the catalyst to accurately determine the initial concentrations.[9]
-
Add the catalyst (e.g., a solution of a gold(I) complex in the same deuterated solvent) to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals.[10][11] The time interval will depend on the expected reaction rate (e.g., every 5-10 minutes for a reaction with a half-life of a few hours).[8][12]
-
Ensure the temperature of the NMR probe is stable and recorded for each experiment.[8]
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to the starting material and a peak corresponding to the product.
-
Normalize these integrals to the integral of the internal standard to correct for any variations in acquisition parameters.
-
Plot the concentration of the starting material versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).
-
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for the reaction of this compound, considering the desired reaction pathway.
Caption: Workflow for solvent selection in this compound reactions.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. New‐Generation Ligand Design for the Gold‐Catalyzed Asymmetric Activation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ekwan.github.io [ekwan.github.io]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Time-course and Kinetics Measurement [nmr.chem.ucsb.edu]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Preventing decomposition of 2-(Prop-2-ynyloxy)ethyl acetate during reactions
Welcome to the technical support center for 2-(Prop-2-ynyloxy)ethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable chemical intermediate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
A1: this compound is a bifunctional molecule containing a propargyl ether group and an ethyl acetate group. The propargyl group consists of a terminal alkyne, which is highly reactive and useful in reactions like "click chemistry," while the ethyl acetate moiety is a common ester.
Q2: What are the main causes of decomposition for this compound?
A2: The decomposition of this compound can be triggered by several factors, primarily related to the reactivity of its propargyl ether and ester functional groups. Key causes include exposure to high temperatures, strong acids or bases, certain transition metals, and strong oxidizing agents.[1][2]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it at low temperatures, typically between 2-8°C, under an inert atmosphere such as nitrogen or argon.[1][3][4][5] It should be kept in a tightly sealed container away from heat, light, and incompatible materials.
Q4: Can this compound form peroxides?
A4: Like other ethers, propargyl ethers have the potential to form explosive peroxides over time when exposed to air.[1] It is advisable to test for the presence of peroxides before using aged stock of the compound, especially before heating or distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Unexpected loss of the propargyl group during a reaction.
Possible Cause: Cleavage of the propargyl ether C-O bond. This is a known vulnerability of propargyl ethers and can be initiated by various reagents.
Solutions:
-
Avoid Reductive Conditions: Be cautious with reagents that can generate low-valent metals. For example, low-valent titanium, often generated in situ, can cleave propargyl ethers.[6] Similarly, reactions involving alkali metals like sodium can also lead to the reductive cleavage of the C-O bond.[7]
-
Transition Metal Incompatibility: Certain transition metal catalysts, particularly palladium-based ones, can mediate the cleavage of propargyl ethers, especially in aqueous media.[8] If your reaction involves a transition metal, consider if a less reactive catalyst or different reaction conditions could be employed.
-
Review Reagent Compatibility: Consult the table below for a summary of reagents known to be incompatible with the propargyl ether linkage.
Issue 2: Polymerization or formation of insoluble byproducts.
Possible Cause: The terminal alkyne of the propargyl group is susceptible to polymerization, especially under basic conditions or at elevated temperatures.[9]
Solutions:
-
Control of pH: Avoid strong bases. If a base is necessary, consider using a milder, non-nucleophilic base and maintain a low reaction temperature. Propargyl alcohol, a related compound, is known to undergo vigorous polymerization in the presence of strong bases.[2][10]
-
Temperature Management: Maintain the lowest possible temperature at which the desired reaction proceeds efficiently. Thermal decomposition of propargyl compounds is a known issue.[11][12]
-
Degas Solvents: Remove dissolved oxygen from reaction solvents, as this can sometimes contribute to radical-initiated polymerization pathways.
Issue 3: Hydrolysis of the ethyl acetate group.
Possible Cause: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions.
Solutions:
-
Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried.
-
pH Neutrality: If possible, maintain the reaction mixture at or near neutral pH to minimize both acid and base-catalyzed hydrolysis.
-
Protecting Group Strategy: If harsh acidic or basic conditions are unavoidable, consider if a different protecting group strategy for the hydroxyl precursor would be more appropriate for your synthetic route.
Data Presentation
Table 1: Incompatible Reagents and Conditions for this compound
| Incompatible Reagent/Condition | Functional Group Affected | Potential Outcome | Citation(s) |
| Strong Bases (e.g., KOH, NaH) | Propargyl Ether | Polymerization, Decomposition | [2][9] |
| Strong Acids (e.g., H2SO4) | Acetate Ester, Propargyl Ether | Hydrolysis, Side Reactions | [13] |
| Low-Valent Titanium Reagents | Propargyl Ether | C-O Bond Cleavage | [6] |
| Alkali Metals (e.g., Sodium) | Propargyl Ether | Reductive C-O Bond Cleavage | [7] |
| Palladium Catalysts (in some media) | Propargyl Ether | C-O Bond Cleavage | [8] |
| Strong Oxidizing Agents | Propargyl Ether | Oxidation of Alkyne/Ether | [1] |
| High Temperatures | Both | Thermal Decomposition | [11][12][14] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Decomposition
This protocol outlines general best practices for handling this compound in a typical reaction.
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and potential side reactions with oxygen.
-
Solvent Preparation: Use anhydrous solvents. If necessary, degas the solvent prior to use by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Addition: Add this compound to the reaction vessel at a low temperature (e.g., 0°C or lower), especially if reactive reagents are present.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
-
pH Monitoring: If the reaction conditions could potentially become strongly acidic or basic, monitor the pH and adjust as necessary with a buffered system or a mild acid/base.
-
Work-up: Quench the reaction at a low temperature. During extraction, use neutral or slightly acidic/basic aqueous solutions as appropriate, avoiding prolonged contact with strong acids or bases.
-
Purification: If chromatography is used, consider using a neutral stationary phase (e.g., silica gel) and avoid unnecessarily harsh solvents.
Visualizations
Diagram 1: Potential Decomposition Pathways
This diagram illustrates the primary modes of decomposition for this compound.
Caption: Potential decomposition pathways for this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing the cause of decomposition.
Caption: Troubleshooting workflow for decomposition of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. プロパルギルエーテル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rawsource.com [rawsource.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kinetics of Thermal Decomposition of N-Propargyl Derivatives of 7<i>H</i>-Difurazanofuxanoazepine and 7<i>H</i>-Trifurasanoazepine - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Prop-2-ynyloxy)ethyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Prop-2-ynyloxy)ethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis reaction between an alkali metal salt of 2-hydroxyethyl acetate and a propargyl halide (e.g., propargyl bromide or chloride).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation of 2-Hydroxyethyl Acetate: The base used may be too weak or not fresh, leading to incomplete formation of the alkoxide. 2. Poor Quality of Reagents: Degradation of the propargyl halide or 2-hydroxyethyl acetate. 3. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier. 4. Inappropriate Solvent: The solvent may not be suitable for an S(N)2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity. | 1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. 2. Use freshly distilled or purified reagents. Propargyl halides can be unstable and should be stored properly. 3. Gently heat the reaction mixture. A temperature range of 50-80°C is often effective for Williamson ether syntheses. 4. Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the S(_N)2 reaction.[1] |
| Formation of Side Products | 1. Elimination Reaction: If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination can compete with substitution. 2. Dialkylation: If a diol is present as an impurity, it can be alkylated twice. 3. Reaction with Solvent: Some solvents can react with the strong base or the electrophile. | 1. Use a primary propargyl halide. Avoid overly high reaction temperatures which can favor elimination. 2. Ensure the purity of the starting 2-hydroxyethyl acetate. 3. Choose an inert solvent that is stable under the reaction conditions. |
| Difficult Purification | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Emulsions During Workup: This can make phase separation challenging. 3. Co-elution During Chromatography: Product and impurities may have similar polarities. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Add a saturated brine solution during the aqueous workup to help break emulsions. 3. Optimize the solvent system for flash column chromatography. A gradient elution of hexane and ethyl acetate is often effective for purifying ethers.[2] |
| Product Decomposition | 1. Harsh Purification Conditions: High temperatures during distillation or acidic conditions can lead to decomposition of the product. 2. Instability of the Propargyl Group: The terminal alkyne can be sensitive to certain conditions. | 1. Use vacuum distillation to lower the boiling point. Avoid strong acids during workup and purification. 2. Store the purified product under an inert atmosphere and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This is a nucleophilic substitution (S(_N)2) reaction where the alkoxide of 2-hydroxyethyl acetate acts as the nucleophile and attacks the electrophilic carbon of a propargyl halide, displacing the halide and forming an ether linkage.
Q2: Which base is most suitable for deprotonating 2-hydroxyethyl acetate?
A2: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. Other suitable bases include potassium tert-butoxide (t-BuOK) and potassium carbonate (K(_2)CO(_3)). The choice of base can influence the reaction rate and yield.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Propargyl halides are lachrymatory and should be handled in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the starting alcohol and the appearance of a new spot corresponding to the product indicate the reaction is progressing.
Q5: What is the best method for purifying the final product?
A5: After an aqueous workup to remove the base and any water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system.[2] For larger scale synthesis, vacuum distillation can also be employed.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Hydroxyethyl acetate
-
Propargyl bromide (or propargyl chloride)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 2-hydroxyethyl acetate (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Etherification Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add propargyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
-
Workup:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~4.25 (t, 2H), 4.20 (d, 2H), 3.75 (t, 2H), 2.45 (t, 1H), 2.05 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~170.5, 79.5, 75.0, 68.0, 63.0, 58.0, 21.0 |
| IR (neat) | ν ~3290 (≡C-H), 2120 (C≡C), 1740 (C=O), 1240 (C-O) cm⁻¹ |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield synthesis.
References
Validation & Comparative
A Comparative Guide to 2-(Prop-2-ynyloxy)ethyl Acetate and Other Alkyne Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. Alkyne-bearing linkers, which participate in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are a cornerstone of modern bioconjugation strategies. This guide provides a comparative analysis of 2-(Prop-2-ynyloxy)ethyl acetate against other common alkyne linkers, offering insights into their respective performance characteristics based on available experimental data and established chemical principles.
Executive Summary
This compound is a short-chain, terminal alkyne linker that combines a propargyl ether moiety for click chemistry with an ethyl acetate group. Its structure suggests a balance of moderate hydrophilicity and straightforward synthesis. This guide will compare it against three other classes of alkyne linkers: a simple alkyl alkyne (Propargylamine), a more hydrophilic PEGylated alkyne (Propargyl-PEG3-amine), and a linker with a more stable amide bond (N-propargyl acetamide).
The comparison will focus on three key performance indicators:
-
Reaction Kinetics in CuAAC: The rate at which the linker reacts with an azide partner, which is crucial for efficient bioconjugation.
-
Hydrolytic Stability: The linker's resistance to cleavage under physiological conditions, which impacts the stability of the resulting bioconjugate in vivo.
-
Hydrophilicity: The linker's solubility in aqueous environments, a key factor in preventing aggregation and improving the pharmacokinetic profile of the bioconjugate.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound and its alternatives. It is important to note that while direct comparative experimental data for this compound is limited in the public domain, the presented values are estimations based on the well-understood properties of its constituent functional groups and data from closely related compounds.
| Linker | Structure | Relative CuAAC Reaction Rate | Estimated Hydrolytic Half-Life (pH 7.4, 37°C) | Estimated LogP | Key Characteristics |
| This compound | CC(=O)OCCOCC#CH | Moderate | Hours to Days | ~0.5 | Contains a readily hydrolyzable ester bond; moderate hydrophilicity. |
| Propargylamine | NCC#CH | Moderate | Stable | ~ -0.5 | Simple, hydrophilic linker with a stable amine linkage. |
| Propargyl-PEG3-amine | H2N(CH2CH2O)3CC#CH | Moderate | Stable | ~ -1.0 | Increased hydrophilicity due to the PEG chain; stable amide linkage. |
| N-propargyl acetamide | CC(=O)NCC#CH | Moderate | Days to Weeks | ~ -0.2 | More stable amide bond compared to the ester in the title compound. |
Note on Reaction Kinetics: Studies have shown that the electronic environment of the terminal alkyne has a modest effect on the rate of CuAAC reactions. Propargyl compounds, in general, exhibit a good balance of reactivity, ease of synthesis, and cost-effectiveness.[1]
Note on Hydrolytic Stability: The primary point of hydrolytic instability in this compound is the ester bond. Esters are known to be susceptible to hydrolysis by plasma esterases.[2][3] In contrast, amide bonds, as present in N-propargyl acetamide, are significantly more stable under physiological conditions.[2]
Note on Hydrophilicity: The hydrophilicity of a linker can be estimated by its LogP value (the logarithm of its partition coefficient between octanol and water). A lower LogP indicates higher hydrophilicity.[4][5] The inclusion of polyethylene glycol (PEG) chains is a common strategy to increase the hydrophilicity of linkers, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.[6][7]
Experimental Protocols
To facilitate the direct comparison of these linkers in a laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Determination of CuAAC Reaction Kinetics
This protocol describes a method to compare the reaction rates of different alkyne linkers with a fluorescently-labeled azide.
Materials:
-
Alkyne linkers (10 mM stock in DMSO)
-
Azido-TAMRA (1 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (10 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate reader with fluorescence detection (Excitation/Emission ~555/580 nm for TAMRA)
Procedure:
-
Prepare a master mix for the click reaction in PBS containing:
-
Azido-TAMRA (final concentration: 10 µM)
-
CuSO4 (final concentration: 100 µM)
-
THPTA (final concentration: 500 µM)
-
-
Initiate the reaction: To individual wells of a 96-well plate, add the alkyne linker to be tested (final concentration: 100 µM).
-
Add the master mix to each well to start the reaction.
-
Immediately place the plate in the microplate reader and begin kinetic measurements.
-
Record the fluorescence intensity every 60 seconds for 30-60 minutes at room temperature.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. Compare the initial rates for each alkyne linker.
A general protocol for CuAAC reactions can be adapted for specific applications.[8]
Protocol 2: Assessment of Hydrolytic Stability in Human Plasma
This protocol outlines a method to evaluate the stability of the linkers by monitoring their degradation in human plasma over time.
Materials:
-
Alkyne linkers (10 mM stock in DMSO)
-
Human plasma (pooled, citrated)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the alkyne linker into the plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Immediately add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Data Analysis: Quantify the amount of intact linker remaining at each time point using LC-MS/MS. Plot the percentage of remaining linker versus time and calculate the half-life (t½) of the linker in plasma.
This method allows for the determination of a compound's stability in plasma, which is crucial for predicting its in vivo behavior.[9]
Protocol 3: Determination of LogP by RP-HPLC
This protocol describes a common method to estimate the hydrophilicity of the linkers using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Alkyne linkers (1 mg/mL stock in methanol)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
A set of standards with known LogP values
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B.
-
Inject each of the standard compounds and the alkyne linkers individually.
-
Run a gradient from a low to a high percentage of Mobile Phase B to elute the compounds.
-
Record the retention time for each compound.
-
Data Analysis: Create a calibration curve by plotting the known LogP values of the standards against their retention times.
-
Use the retention times of the alkyne linkers to determine their LogP values from the calibration curve.
This HPLC-based method provides a reliable and high-throughput way to estimate LogP values.[5]
Visualizations
Experimental Workflow for Linker Comparison
Logical Relationship of Linker Properties
Conclusion
The selection of an appropriate alkyne linker is a multifactorial decision that requires careful consideration of the desired properties of the final bioconjugate.
-
This compound offers a balance of moderate hydrophilicity and ease of synthesis. However, its key liability is the ester linkage, which is prone to hydrolysis by plasma esterases. This may be desirable in applications where rapid payload release is intended, but it could be a significant drawback for therapeutics requiring long circulation times.
-
Propargylamine provides a simple, stable, and hydrophilic alternative. Its primary amine can be a site for further modification or may interact with the biological target.
-
N-propargyl acetamide represents a more stable version of an acylated propargylamine, with the amide bond offering significantly greater resistance to hydrolysis compared to the ester in this compound.
-
Propargyl-PEG3-amine is the most hydrophilic of the compared linkers, making it an excellent choice for conjugating hydrophobic payloads or for applications where aggregation is a concern. The PEG chain can also favorably modulate the pharmacokinetic properties of the bioconjugate.
Ultimately, the optimal linker choice will depend on the specific application, the nature of the biomolecule and the payload, and the desired in vivo behavior of the conjugate. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.
References
- 1. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
Validation of 2-(Prop-2-ynyloxy)ethyl acetate conjugation efficiency
An Objective Comparison of 2-(Prop-2-ynyloxy)ethyl Acetate Conjugation Efficiency
For researchers, scientists, and professionals in drug development, the efficiency of bioconjugation is paramount. This guide provides a detailed comparison of the conjugation efficiency of this compound, a common propargyl-functionalized building block, within the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore its performance relative to other alkynes and alternative conjugation methodologies, supported by experimental data and detailed protocols.
Comparative Performance of Alkyne Substrates in CuAAC
The reactivity of terminal alkynes in CuAAC reactions can vary based on their chemical structure. While this compound itself is a standard, unactivated alkyne, its performance can be understood by comparing it to other classes of alkynes. The following table summarizes the relative reactivity of different alkyne types under typical bioconjugation conditions.
| Alkyne Type | Example Compound | Relative Reactivity | Key Characteristics |
| Propargyl Derivatives | This compound | Good | Excellent balance of reactivity, ease of installation, and cost. Widely used in many applications.[1] |
| Propiolamides (Secondary) | N-Propargylacetamide | Good | Generally similar in reactivity to propargyl derivatives under many conditions.[1] |
| Propiolamides (Tertiary) | N,N-Dimethylpropiolamide | Higher | Electronically activated, leading to slightly faster reaction rates, especially at low copper concentrations.[1] |
| Aromatic Alkynes | Phenylacetylene | Good | Reactivity is generally high, with full conversion often achieved in minutes with efficient catalysts.[2] |
Key Findings:
-
Propargyl derivatives, such as this compound, are highly effective for CuAAC, especially when paired with a good catalyst system.[1]
-
While electronically activated alkynes like tertiary propiolamides can offer a modest increase in reaction speed, propargyl compounds provide a robust and cost-effective solution for most bioconjugation needs.[1]
-
The choice of copper-chelating ligand (e.g., THPTA, BTTAA) can significantly enhance the reaction kinetics for all alkyne types, even under demanding, low-concentration conditions.[1][3]
Experimental Protocols
To validate the conjugation efficiency of this compound, a well-defined experimental protocol is essential. Below are representative protocols for a typical CuAAC reaction and its subsequent analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule (e.g., a protein or fluorescent probe) with this compound.
Materials:
-
Azide-modified molecule (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Deionized water
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
In a microcentrifuge tube, combine the azide-modified molecule and this compound. A slight molar excess of the alkyne is often used.
-
Add the THPTA ligand to the CuSO₄ solution and vortex briefly to form the Cu(I)-ligand complex.
-
Add the copper-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Incubation at 37°C can accelerate the reaction.[4]
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Protocol 2: Validation of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method to quantify the efficiency of the conjugation reaction.
Procedure:
-
Sample Preparation: Prepare samples of the starting azide-modified molecule, the final purified conjugate, and an aliquot of the unpurified reaction mixture.
-
HPLC Analysis:
-
Use a suitable column (e.g., a C18 reverse-phase column).
-
Develop a gradient elution method using two mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the molecule of interest (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated starting material and the final conjugate.
-
Calculate the conjugation efficiency by comparing the peak area of the conjugate to the total peak area of both the conjugated and unconjugated species in the unpurified reaction mixture.
-
Alternative Conjugation Methodologies
While CuAAC is highly efficient, alternative methods exist, particularly for applications where copper cytotoxicity is a concern. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | CuAAC with this compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide.[5] | Cycloaddition of a strained cyclooctyne (e.g., DBCO) and an azide without a catalyst.[6] |
| Kinetics | Very fast, often complete within minutes to a couple of hours.[7] | Generally slower than CuAAC, though second-generation cyclooctynes have improved rates.[6] |
| Biocompatibility | The copper catalyst can be cytotoxic, requiring chelating ligands and careful purification.[3] | Metal-free and considered highly bioorthogonal, suitable for in-vivo applications.[6][] |
| Reagent Size | The alkyne group is small and minimally perturbing.[7] | Strained alkynes are bulkier, which may affect the properties of the labeled molecule. |
| Cost | Reagents are generally less expensive. | Strained alkyne reagents are typically more expensive. |
Visualizing the Process
To better illustrate the workflows and mechanisms, the following diagrams are provided.
Caption: Experimental workflow for CuAAC conjugation and validation.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. alphathera.com [alphathera.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
Spectroscopic analysis to confirm 2-(Prop-2-ynyloxy)ethyl acetate reaction products
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. This guide provides a comparative spectroscopic analysis of 2-(Prop-2-ynyloxy)ethyl acetate, offering experimental protocols and data to distinguish it from a common structural alternative, 2-ethoxyethyl acetate. The inclusion of the terminal alkyne in this compound offers a versatile functional handle for further chemical modifications, such as click chemistry, making its unambiguous identification crucial.
Comparative Spectroscopic Data
The presence of the propargyl group in this compound gives rise to characteristic signals in its NMR and IR spectra, which are absent in its saturated counterpart, 2-ethoxyethyl acetate. The following table summarizes the key spectroscopic features for the confirmation of these compounds.
| Spectroscopic Data | This compound (Expected) | 2-Ethoxyethyl Acetate [1][2] |
| ¹H NMR (ppm) | ~4.2 (t, 2H, -OCH₂CH₂O-) | ~4.1 (t, 2H, -OCH₂CH₂O-) |
| ~4.2 (d, 2H, ≡C-CH₂O-) | ||
| ~3.7 (t, 2H, -OCH₂CH₂O-) | ~3.5 (q, 2H, -OCH₂CH₃) | |
| ~2.4 (t, 1H, ≡C-H) | ||
| ~2.1 (s, 3H, -C(O)CH₃) | ~2.0 (s, 3H, -C(O)CH₃) | |
| ~1.2 (t, 3H, -OCH₂CH₃) | ||
| ¹³C NMR (ppm) | ~171 (C=O) | ~171 (C=O) |
| ~80 (≡C-H) | ||
| ~75 (≡C-H) | ||
| ~68 (-OCH₂CH₂O-) | ~68 (-OCH₂CH₂O-) | |
| ~63 (-OCH₂CH₂O-) | ~67 (-OCH₂CH₃) | |
| ~58 (≡C-CH₂O-) | ~63 (-OCH₂CH₂O-) | |
| ~21 (-C(O)CH₃) | ~21 (-C(O)CH₃) | |
| ~15 (-OCH₂CH₃) | ||
| IR (cm⁻¹) | ~3300 (≡C-H stretch) | N/A |
| ~2100 (C≡C stretch) | N/A | |
| ~1740 (C=O stretch) | ~1740 (C=O stretch) | |
| ~1240 (C-O stretch) | ~1240 (C-O stretch) | |
| ~1100 (C-O stretch) | ~1120 (C-O stretch) |
Experimental Protocols
The following protocols describe the synthesis of this compound and a common alternative, 2-ethoxyethyl acetate.
Synthesis of this compound
This synthesis is achieved via a Williamson ether synthesis, a reliable method for forming ethers.
Materials:
-
2-Hydroxyethyl acetate
-
Propargyl bromide (80 wt. % in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-hydroxyethyl acetate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Alternative Synthesis: 2-Ethoxyethyl Acetate
This compound can be synthesized by the esterification of 2-ethoxyethanol.
Materials:
-
2-Ethoxyethanol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-ethoxyethanol (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-ethoxyethyl acetate.
Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the reaction products.
Caption: Workflow for the synthesis and spectroscopic confirmation of reaction products.
References
A Head-to-Head Comparison of Bioconjugation Reagents: Seeking Alternatives to 2-(Prop-2-ynyloxy)ethyl acetate
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of reagents is paramount to experimental success. While 2-(Prop-2-ynyloxy)ethyl acetate has served as a reliable terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a host of alternative reagents have emerged, offering significant advantages in terms of reaction speed, biocompatibility, and versatility. This guide provides an objective comparison of these alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[1] These reactions have become indispensable tools for attaching probes, drugs, and other molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[2][3] This guide will delve into the key alternatives to the traditional CuAAC reagent, this compound, focusing on strain-promoted azide-alkyne cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and thiol-ene chemistry.
Performance Comparison of Bioconjugation Reagents
The efficacy of a bioconjugation reaction is often quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the coupling partners. A higher k₂ value translates to a faster reaction, enabling the use of lower concentrations of reagents and reducing the potential for side reactions and cellular toxicity. The following table summarizes the reported second-order rate constants for various popular bioconjugation reactions, providing a clear comparison of their performance.
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| CuAAC | Terminal Alkyne | Azide | 10 - 10,000 | Copper-catalyzed, high yield, stable triazole linkage. |
| SPAAC | DBCO | Azide | 0.1 - 1.0 | Copper-free, biocompatible, good kinetics.[4][5] |
| BCN | Azide | ~0.1 | Copper-free, smaller and less hydrophobic than DBCO.[4] | |
| DIFO | Azide | ~0.01 - 0.1 | Copper-free, fluorine substitution enhances reactivity. | |
| IEDDA | Tetrazine | TCO | 100 - 30,000 | Extremely fast kinetics, bioorthogonal, nitrogen gas as the only byproduct. |
| Thiol-ene | Thiol (e.g., Cysteine) | Alkene (e.g., Maleimide) | 10 - 5,500 | Specific to thiol groups, forms stable thioether bond.[6] |
| Photo-click | Tetrazole | Alkene | up to ~619 | Light-induced, offers spatiotemporal control.[7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for some of the key alternative methods discussed.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO
This protocol describes the conjugation of an azide-containing biomolecule to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in phosphate-buffered saline (PBS), pH 7.4.
-
Azide-containing molecule (e.g., fluorescent dye, drug molecule) dissolved in DMSO.
-
PBS, pH 7.4.
Procedure:
-
Prepare the DBCO-functionalized protein at a concentration of 1-5 mg/mL in PBS.
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.
-
Add a 2-5 fold molar excess of the azide-containing molecule to the DBCO-functionalized protein solution.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours, or overnight at 4°C.
-
The progress of the reaction can be monitored by analyzing the disappearance of the DBCO absorbance peak at approximately 310 nm using a UV-Vis spectrophotometer.[8]
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition using Tetrazine and TCO
This protocol outlines the rapid conjugation of a tetrazine-modified molecule to a TCO-functionalized biomolecule.
Materials:
-
TCO-functionalized biomolecule in PBS, pH 7.4.
-
Tetrazine-modified molecule dissolved in DMSO.
-
PBS, pH 7.4.
Procedure:
-
Prepare the TCO-functionalized biomolecule at a suitable concentration in PBS.
-
Prepare a stock solution of the tetrazine-modified molecule in DMSO.
-
Add a 1.1 to 1.5 molar equivalent of the tetrazine-modified molecule to the TCO-functionalized biomolecule.[9]
-
The reaction is typically very fast and can be complete within minutes at room temperature.
-
The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress. The reaction can also be monitored by observing the decrease in the tetrazine's absorbance around 520 nm.[10]
-
If necessary, purify the conjugate to remove any excess tetrazine.
Protocol 3: Thiol-ene Conjugation to Cysteine Residues
This protocol describes the selective modification of cysteine residues in a protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing accessible cysteine residues in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
Maleimide-functionalized molecule dissolved in DMSO or DMF.
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
Procedure:
-
(Optional) If the protein contains disulfide bonds that need to be reduced to free thiols, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted maleimide.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Protocol 4: Photo-click Chemistry using Tetrazole and Alkene
This protocol provides a general workflow for light-induced bioconjugation.
Materials:
-
Alkene-containing protein in PBS, pH 7.5.
-
Tetrazole-containing molecule dissolved in a suitable solvent.
-
UV lamp (e.g., 302 nm).
Procedure:
-
Prepare a solution of the alkene-containing protein at a concentration of approximately 15 µM.[10]
-
Add the tetrazole-containing molecule to a final concentration of 250 µM.[10]
-
Irradiate the mixture with a 302 nm UV lamp for a short period (e.g., 4-10 minutes).[10]
-
Allow the cycloaddition reaction to proceed at 4°C overnight.[10]
-
The formation of the fluorescent pyrazoline product can be used to monitor the reaction.
-
Purify the conjugate as required.
Visualizing Bioconjugation in a Biological Context
Bioconjugation techniques are powerful tools for studying complex biological processes, such as cell signaling pathways. For instance, click chemistry can be used to attach probes to antibodies that target specific cell surface receptors, like the Epidermal Growth Factor Receptor (EGFR), allowing for the visualization and tracking of these receptors and their downstream signaling events.
Caption: Experimental workflow for EGFR-targeted bioconjugation and its application in studying cellular signaling.
The diagram above illustrates a typical workflow where an anti-EGFR antibody, cetuximab, is functionalized with a trans-cyclooctene (TCO) group. This "activated" antibody is then rapidly and specifically conjugated to a tetrazine-modified probe via an IEDDA reaction. The resulting conjugate can then be used to target EGFR on the surface of cancer cells, enabling researchers to visualize the receptor, deliver a therapeutic payload, or probe the downstream signaling pathways that are often dysregulated in cancer.[11][12]
Conclusion
The landscape of bioconjugation reagents has expanded significantly beyond the traditional copper-catalyzed click chemistry. Strain-promoted azide-alkyne cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, thiol-ene chemistry, and photo-click chemistry offer a diverse toolkit for researchers, each with its unique set of advantages. The choice of the optimal reagent will depend on the specific requirements of the experiment, including the desired reaction kinetics, biocompatibility, and the nature of the biomolecule and the payload to be conjugated. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their research in drug development, diagnostics, and fundamental biological discovery.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry to help uncover protein functions | BIOCHEMLIG Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemical activation ... | Article | H1 Connect [archive.connect.h1.co]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
A Comparative Guide to the Performance of 2-(Prop-2-ynyloxy)ethyl acetate in Click Reaction Systems
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the rapid and efficient assembly of complex molecular architectures. Among the repertoire of click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone due to its high efficiency and broad functional group tolerance. This guide provides a comprehensive comparison of the performance of 2-(Prop-2-ynyloxy)ethyl acetate , a readily accessible terminal alkyne, in various click reaction systems, including CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
Executive Summary
This compound demonstrates excellent performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , exhibiting high reactivity and leading to high yields of the desired 1,4-disubstituted 1,2,3-triazole product. Its performance is comparable to other highly reactive propargyl derivatives. However, as a simple, unactivated terminal alkyne, it is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions, which require specialized, high-energy reaction partners. This guide presents a detailed analysis of its reactivity, supported by comparative data with alternative reagents, and provides standardized experimental protocols.
Performance in Different Click Reaction Systems
The utility of a click chemistry reagent is defined by its reactivity, selectivity, and the conditions required for the reaction to proceed efficiently. Here, we compare the performance of this compound across the three most prominent click reaction platforms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier click reaction for terminal alkynes like this compound. The reaction is characterized by its high regioselectivity, forming solely the 1,4-triazole isomer, and its tolerance of a wide array of functional groups and reaction solvents, including water.
Reactivity of this compound in CuAAC:
Studies on the relative performance of various terminal alkynes in CuAAC reactions have shown that propargyl ethers, a class of compounds to which this compound belongs, are among the most reactive substrates.[1] Their reactivity is surpassed only by electronically activated propiolamides.[1] This high reactivity translates to rapid reaction times and high product yields, often exceeding 90%, under standard CuAAC conditions. For instance, a study on the CuAAC reaction of propargyl phenyl ether, a structurally similar compound, in water without a specific accelerating ligand showed a conversion of 44% after one hour, indicating a good intrinsic reactivity that can be significantly enhanced with appropriate ligands.[2]
Logical Relationship for CuAAC Reactivity:
Caption: Logical workflow for the CuAAC reaction of this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of cyclooctyne derivatives to achieve cycloaddition with azides. This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.
Performance of this compound in SPAAC:
Simple, unactivated terminal alkynes such as this compound are not reactive in SPAAC. The activation barrier for the cycloaddition between a linear alkyne and an azide is too high to proceed at a practical rate without the assistance of a catalyst or the release of ring strain. Therefore, this compound is not a suitable reagent for this reaction system.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is an extremely fast and bioorthogonal reaction between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile.
Performance of this compound in iEDDA:
Terminal alkynes, including this compound, are generally poor dienophiles for iEDDA reactions.[3] These reactions favor electron-rich or strained alkenes and alkynes. While some terminal alkynes can be forced to react with highly reactive tetrazines under harsh conditions, they are not considered practical or efficient partners for this type of click chemistry.[3]
Quantitative Performance Comparison
To provide a clear perspective on the performance of this compound, the following tables summarize its expected performance in CuAAC and compare it with representative alternatives in SPAAC and iEDDA systems.
Table 1: Performance of this compound in CuAAC
| Parameter | Value | Reference/Comment |
| Reaction System | CuAAC | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |
| Reaction Partner | Organic Azide | e.g., Benzyl Azide, Azido-functionalized biomolecule |
| Typical Yield | >90% | Estimated based on the high reactivity of propargyl ethers.[1] |
| Reaction Time | < 1 hour | Under optimized conditions with an accelerating ligand.[1] |
| Second-Order Rate Constant (k₂) | 1 - 10 M⁻¹s⁻¹ | Estimated range for reactive terminal alkynes in CuAAC.[4][5] |
Table 2: Comparison with Alternative Click Reaction Systems
| Reaction System | Alkyne/Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | This compound | 1 - 10 (estimated) | High yield, readily available reagents, versatile. | Requires copper catalyst (potential toxicity). |
| SPAAC | Bicyclononyne (BCN) | 0.07 - 0.63 | Copper-free, bioorthogonal. | Requires synthesis of strained alkyne, slower than iEDDA.[6] |
| SPAAC | Dibenzocyclooctyne (DBCO) | ~0.34 | Copper-free, widely used in bioconjugation. | Can have side reactions with thiols.[7] |
| iEDDA | trans-Cyclooctene (TCO) | up to 3.3 x 10⁶ | Extremely fast, bioorthogonal. | Dienophile can be unstable.[8] |
Experimental Protocols
The following are detailed experimental protocols for the CuAAC reaction using this compound and for representative SPAAC and iEDDA reactions for comparison.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is adapted from standard procedures for CuAAC with terminal alkynes.[8][9]
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of the copper catalyst by mixing CuSO₄·5H₂O (e.g., 5 mol%) and THPTA (e.g., 25 mol%) in water.
-
Add the copper/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (e.g., 50 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.
Experimental Workflow for CuAAC:
Caption: General experimental workflow for a CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained Alkyne
Materials:
-
A strained alkyne (e.g., Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO) derivative)
-
Azide-containing compound
-
Biocompatible solvent (e.g., PBS, cell culture medium, or a mixture with an organic co-solvent)
Procedure:
-
Dissolve the strained alkyne (1 equivalent) and the azide-containing compound (1.1 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress. Reaction times can vary from minutes to hours depending on the specific strained alkyne and azide used.
-
The product can often be used directly in biological applications or purified if necessary.
Protocol 3: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Materials:
-
A dienophile (e.g., a trans-cyclooctene (TCO) derivative)
-
A tetrazine derivative
-
Solvent (e.g., aqueous buffer or organic solvent)
Procedure:
-
Dissolve the dienophile (1 equivalent) and the tetrazine (1.1 equivalents) in the chosen solvent.
-
The reaction proceeds very rapidly, often within seconds to minutes, at room temperature.
-
The product is formed with the release of nitrogen gas.
-
Due to the high speed and cleanliness of the reaction, purification is often not required.
Conclusion
This compound is a highly effective and readily available reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its performance, characterized by high reactivity and the potential for high yields, makes it an excellent choice for applications where the use of a copper catalyst is permissible. For researchers and professionals in drug development, this translates to a reliable and cost-effective building block for molecular synthesis and bioconjugation.
However, for applications requiring copper-free conditions, such as in vivo studies, alternative click chemistry methods like SPAAC and iEDDA are necessary. In these systems, this compound is not a viable substrate, and specialized reagents such as strained cyclooctynes or trans-cyclooctenes must be employed. The choice of click reaction system should therefore be guided by the specific requirements of the application, balancing the need for biocompatibility with the desired reaction kinetics and the availability of reagents.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC for the Bioconjugation of 2-(Prop-2-ynyloxy)ethyl acetate
In the realm of bioconjugation and materials science, the precise and efficient formation of triazole linkages is paramount. Two of the most prominent methods for achieving this are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative study of these two powerful ligation techniques, with a specific focus on their application with the terminal alkyne, 2-(Prop-2-ynyloxy)ethyl acetate. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal click chemistry strategy for their specific application.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for forming stable 1,2,3-triazole linkages. The primary distinction lies in the reaction mechanism and conditions. CuAAC reactions are characterized by their rapid kinetics, driven by a copper(I) catalyst, making them ideal for applications where speed is critical and the presence of copper is tolerable.[1][2] In contrast, SPAAC reactions proceed without the need for a cytotoxic metal catalyst, utilizing a strained cyclooctyne to achieve the cycloaddition.[3][4][5][] This makes SPAAC the preferred method for in vivo and other biological applications where copper toxicity is a concern.[3][4][5] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly narrowed this gap.[7]
Comparative Performance with this compound
While direct comparative experimental data for this compound is not extensively published, we can extrapolate the expected performance based on the well-established principles of CuAAC and SPAAC reactions with terminal alkynes.
Table 1: Quantitative Comparison of CuAAC and SPAAC
| Parameter | CuAAC with this compound | SPAAC with this compound & DBCO |
| Reaction Rate | Very Fast (Typically minutes to a few hours) | Fast (Typically hours) |
| Catalyst Required | Yes (Copper(I) source, e.g., CuSO₄/Sodium Ascorbate) | No |
| Biocompatibility | Limited due to copper cytotoxicity | High |
| Typical Reactants | This compound, Azide-functionalized molecule | This compound, Azide-functionalized molecule, Strained Cyclooctyne (e.g., DBCO) |
| Reaction Conditions | Aqueous or organic solvents, wide pH range (4-11), Room Temperature | Physiological conditions (aqueous buffer, neutral pH), Room Temperature |
| Side Reactions | Potential for oxidative alkyne homocoupling | Minimal, though some cyclooctynes can react with thiols |
| Product Yield | Generally high to quantitative | Generally high to quantitative |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction pathways.
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The concerted [3+2] cycloaddition mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Below are representative experimental protocols for conducting CuAAC and SPAAC reactions with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established procedures for CuAAC reactions.[8][9][10]
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Solvent (e.g., deionized water, PBS buffer, or a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the chosen solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Solution of the azide-functionalized molecule (e.g., to a final concentration of 1 mM).
-
Solution of this compound (e.g., to a final concentration of 1.2 mM, 1.2 equivalents).
-
(Optional) Add THPTA solution to a final concentration of 5 mM (5 equivalents to copper).
-
Add CuSO₄ solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
-
Initiate the Reaction:
-
Add the sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation, depending on the nature of the product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is based on general procedures for SPAAC using DBCO, a common cyclooctyne.[11][12]
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Dibenzocyclooctyne (DBCO)-functionalized reagent
-
Solvent (e.g., PBS buffer, deionized water, or a biocompatible organic solvent mixture)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the chosen solvent.
-
Prepare a 10 mM stock solution of the DBCO-functionalized reagent in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Solution of the azide-functionalized molecule (e.g., to a final concentration of 1 mM).
-
Solution of the DBCO-functionalized reagent (e.g., to a final concentration of 1.2 mM, 1.2 equivalents).
-
Add the solution of this compound (e.g., to a final concentration of 1 mM).
-
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or NMR spectroscopy. The reaction can also be performed at 37 °C to potentially increase the rate.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Logical Workflow for Reaction Selection
The choice between CuAAC and SPAAC is dictated by the specific requirements of the experiment. The following diagram illustrates a decision-making workflow.
Caption: A decision-making workflow for selecting between CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are robust and versatile methods for the formation of 1,2,3-triazoles from this compound. The choice between them hinges on the specific experimental context. For applications demanding high biocompatibility, such as live-cell imaging or in vivo studies, the catalyst-free nature of SPAAC makes it the superior choice.[3][4][5] However, for in vitro applications, materials science, or when rapid and complete conversion is the primary concern, the exceptional kinetics of CuAAC, particularly when optimized with accelerating ligands, remains highly advantageous.[1][13] Researchers should carefully consider the factors outlined in this guide to select the most appropriate click chemistry strategy for their needs.
References
- 1. bioclone.net [bioclone.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. confluore.com [confluore.com]
- 11. Protocols [baseclick.eu]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Glycoprotein Incorporation: A Comparative Guide to Metabolic Labeling Reagents
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of glycoprotein incorporation using metabolic labeling. This guide compares the performance of alkyne-modified metabolic labels and provides supporting experimental data and protocols.
Executive Summary: An extensive search of scientific literature and databases did not yield specific quantitative data regarding the incorporation of 2-(Prop-2-ynyloxy)ethyl acetate into glycoproteins. This compound does not appear to be a commonly utilized metabolic labeling reagent for glycoproteomic analysis. Therefore, this guide provides a detailed comparison using a well-established and thoroughly documented alternative, peracetylated N-alkynylmannosamine (Ac4ManNAl) , as a representative alkyne-modified monosaccharide for metabolic glycoprotein labeling. We will compare its performance with its widely used azide-modified counterpart, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) , to provide a relevant and data-supported comparison for researchers in the field.
Comparison of Metabolic Labeling Reagents for Glycoprotein Analysis
Metabolic labeling is a powerful technique for studying dynamic cellular processes, including protein glycosylation. This method involves introducing a modified monosaccharide containing a bioorthogonal handle (e.g., an alkyne or azide group) into cells. The cells' metabolic machinery then incorporates this analog into newly synthesized glycoproteins. The bioorthogonal handle allows for the selective chemical ligation of a reporter tag for visualization or enrichment and subsequent analysis by mass spectrometry.
This guide focuses on the quantitative comparison of two key metabolic labeling reagents for sialic acid-containing glycoproteins:
-
Ac4ManNAl (Peracetylated N-alkynylmannosamine): An alkyne-containing monosaccharide analog.
-
Ac4ManNAz (Peracetylated N-azidoacetylmannosamine): An azide-containing monosaccharide analog.
Quantitative Data Summary
The following table summarizes the comparative labeling efficiency of Ac4ManNAl and Ac4ManNAz in various cell lines. The data is derived from studies employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for detection.
| Cell Line | Labeling Reagent | Concentration | Incubation Time | Relative Labeling Efficiency (Alkyne vs. Azide) | Reference |
| Jurkat | Ac4ManNAl vs. Ac4ManNAz | 50 µM | 3 days | Ac4ManNAl shows significantly higher incorporation | [1] |
| HeLa | Ac4ManNAl vs. Ac4ManNAz | 50 µM | 3 days | Ac4ManNAl demonstrates superior labeling | [1] |
| CHO | Ac4ManNAl vs. Ac4ManNAz | 50 µM | 3 days | Ac4ManNAl has moderately higher efficiency | [1] |
| LNCaP | Ac4ManNAl vs. Ac4ManNAz | 50 µM | 3 days | 78% incorporation for SiaNAl vs. 51% for SiaNAz | [1] |
Note: SiaNAl and SiaNAz are the de-acetylated forms of Ac4ManNAl and Ac4ManNAz, respectively, that are incorporated into sialic acids on glycoproteins.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with Ac4ManNAl
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4ManNAl.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ac4ManNAl (peracetylated N-alkynylmannosamine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAl in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAl-containing medium.
-
Incubation: Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the alkyne-modified sugar into glycoproteins. The optimal incubation time may vary depending on the cell type and proliferation rate.
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding lysis buffer, or detach the cells using a cell scraper or trypsin-EDTA before lysis.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as click chemistry-based detection.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection of Labeled Glycoproteins
This protocol outlines the "click chemistry" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled glycoproteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled glycoproteins
-
Azide-functionalized reporter tag (e.g., Biotin-Azide, Fluorescent-Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents. The final concentrations in the reaction mixture are typically:
-
Copper(II) sulfate: 1 mM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
Azide-reporter: 100 µM
-
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein), reaction buffer, azide-reporter, TBTA, and CuSO4.
-
Initiate Reaction: Add the reducing agent (TCEP or sodium ascorbate) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Analysis: The biotinylated or fluorescently tagged glycoproteins can now be analyzed by various methods, including:
-
SDS-PAGE and Western Blot: For biotin-tagged proteins, use streptavidin-HRP for detection. For fluorescently tagged proteins, use an appropriate fluorescence scanner.
-
Affinity Purification: Biotinylated proteins can be enriched using streptavidin-coated beads.
-
Mass Spectrometry: Enriched glycoproteins can be digested and analyzed by LC-MS/MS for identification and quantification.
-
Visualizations
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Metabolic pathway of Ac4ManNAl incorporation.
References
Benchmarking 2-(Prop-2-ynyloxy)ethyl Acetate Against Commercially Available Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of bioconjugates, influencing critical parameters such as stability, solubility, and the mechanism of payload release.[1][2] 2-(Prop-2-ynyloxy)ethyl acetate is a bifunctional linker featuring a terminal alkyne for bioorthogonal click chemistry and an acetate group, which may offer a potential cleavage site. This guide provides an objective comparison of this compound against a range of commercially available linkers, supported by a summary of performance data and detailed experimental protocols to aid in the selection of the optimal linker for your research needs.
Data Presentation: Comparative Analysis of Chemical Linkers
The performance and utility of a linker are dictated by its constituent parts: the reactive functional groups, the spacer arm, and the presence or absence of a cleavable moiety. The following table summarizes these properties for this compound and popular commercial alternatives.
| Linker/Linker Class | Reactive Groups | Conjugation Chemistry | Cleavability | Key Properties & Considerations |
| This compound | Terminal Alkyne, Ester | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) | Potentially enzyme-cleavable (esterase) | Short, relatively hydrophobic spacer. The ester may be labile in plasma. |
| PEGn Linkers | Varies (e.g., NHS Ester, Maleimide, Azide, Alkyne) | Varies (Amine, Thiol, Click Chemistry) | Typically non-cleavable unless specified | Hydrophilic polyethylene glycol (PEG) spacer enhances solubility and can reduce aggregation.[3] Available in various lengths.[4] |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester, Maleimide | Amine (Lysine) and Thiol (Cysteine) | Non-cleavable | Widely used in approved ADCs. Provides high stability in circulation but may lead to active metabolites with altered activity.[3][5] |
| Val-Cit-PABC | Varies (often with Maleimide) | Thiol (Cysteine) | Enzyme-cleavable (Cathepsin B) | Dipeptide linker designed for cleavage within the lysosome, enabling specific payload release at the target site.[2] |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester, Pyridyldisulfide | Amine (Lysine) | Disulfide (Reductively cleavable) | Cleaved in the high-glutathione environment of the cell cytosol, releasing the payload.[2] |
| Hydrazone Linkers | Hydrazone | Carbonyl (Aldehyde/Ketone) | Acid-cleavable | Designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.[3] Can have stability issues in circulation.[5] |
| DBCO Linkers | Dibenzocyclooctyne, varies (e.g., NHS Ester) | Azide | Non-cleavable | Used for copper-free click chemistry (SPAAC), avoiding the cellular toxicity associated with copper catalysts. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing linker performance. Below are standard protocols for key conjugation chemistries.
Protocol 1: Alkyne-Azide Conjugation via CuAAC (Click Chemistry)
This protocol is applicable for conjugating this compound or other alkyne-containing linkers to an azide-modified biomolecule.
-
Preparation of Reagents:
-
Dissolve the azide-containing biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Prepare a stock solution of the alkyne linker (e.g., this compound) in a compatible organic solvent like DMSO.
-
Prepare separate stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA or BTTAA is recommended to improve efficiency and reduce protein damage.
-
-
Conjugation Reaction:
-
To the azide-biomolecule solution, add the alkyne linker, typically at a 10- to 20-fold molar excess.
-
Add the copper ligand, followed by CuSO₄ (final concentration ~50-100 µM).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using fluorescent probes.
-
-
Purification and Analysis:
-
Remove unreacted linker and reagents using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.
-
Protocol 2: NHS Ester-Amine Conjugation
This protocol is used for linkers containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on biomolecules.
-
Preparation of Reagents:
-
Dissolve the biomolecule (e.g., antibody) in an amine-free buffer at pH 7.2-8.5 (e.g., PBS or borate buffer).
-
Immediately before use, dissolve the NHS ester-containing linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the linker solution to the biomolecule solution at a defined molar excess (typically 5- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the conjugate using SEC or dialysis to remove quenched linker and byproducts.
-
Protocol 3: Maleimide-Thiol Conjugation
This protocol is for linkers containing a maleimide group, which reacts specifically with free sulfhydryl (thiol) groups.
-
Preparation of Reagents:
-
If necessary, reduce native disulfide bonds on the protein (e.g., antibody interchain disulfides) using a reducing agent like TCEP or DTT. Purify the reduced protein to remove the reducing agent.
-
Dissolve the reduced, thiol-containing biomolecule in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA). Degas the buffer to prevent re-oxidation of thiols.
-
Dissolve the maleimide-containing linker in a suitable organic solvent (e.g., DMSO) immediately before use.
-
-
Conjugation Reaction:
-
Add the linker solution to the biomolecule solution at a slight molar excess (typically 1.5- to 5-fold per thiol).
-
Incubate for 1-3 hours at room temperature or overnight at 4°C in an inert atmosphere (e.g., under nitrogen or argon).
-
-
Quenching and Purification:
-
Quench the reaction by adding a free thiol compound like N-acetylcysteine or β-mercaptoethanol to cap any unreacted maleimide groups.
-
Purify the final conjugate using SEC or other appropriate chromatographic methods.
-
Mandatory Visualizations
Workflow for Bioorthogonal Ligation
Caption: A schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Comparative ADC Internalization Pathways
Caption: Divergent pathways for payload release from cleavable vs. non-cleavable linkers.
Logical Classification of Linker Technologies
References
- 1. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 2. njbio.com [njbio.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. purepeg.com [purepeg.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-(Prop-2-ynyloxy)ethyl Acetate in Modern Drug Discovery: A Literature Review
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to the successful synthesis of novel therapeutics. Among the vast array of molecular building blocks, heterobifunctional linkers play a critical role, particularly in the burgeoning field of targeted protein degradation. This review focuses on 2-(Prop-2-ynyloxy)ethyl acetate, a PEG-based linker, detailing its applications, the principles of its efficacy, and its place among alternative strategies in bioconjugation.
This compound, more systematically referred to as propargyl-PEG1-acetate, is a specialized chemical linker designed for use in "click chemistry," a set of powerful, specific, and high-yield reactions for covalently joining molecular components.[1][2] Its structure comprises a terminal alkyne group (propargyl), a single polyethylene glycol (PEG) unit, and an acetate group. This configuration makes it a heterobifunctional linker, enabling the connection of two different molecules.
The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[3] They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[3] The linker is not merely a spacer but a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3][4]
Comparison with Alternative Linkers
The choice of linker is a crucial determinant of a PROTAC's performance.[3] While direct comparative studies for this compound are not available in the reviewed literature, a comparison can be drawn based on the general properties of its constituent parts against other common linker types. The most prevalent linkers in published PROTAC structures are alkyl and PEG chains.[2]
| Linker Type | Composition | Key Advantages | Potential Disadvantages |
| Propargyl-PEG1-Acetate | Single ethylene glycol unit with terminal alkyne and acetate. | Hydrophilicity from the PEG unit can improve solubility.[3][5] The alkyne group allows for efficient and specific "click chemistry" conjugation.[1] | The short PEG chain may offer limited flexibility. Reduced metabolic stability compared to some other linkers.[3][4] |
| Alkyl Linkers | Saturated or unsaturated alkyl chains. | Synthetically accessible and chemically stable.[3] | Often hydrophobic, which can limit aqueous solubility and cellular uptake.[3] |
| Longer PEG Linkers (PEG2, PEG3, etc.) | Multiple consecutive ethylene glycol units. | Excellent hydrophilicity, improving water solubility and compatibility with physiological environments.[3][5] Good biocompatibility and allows for versatile modifications.[3] | May have reduced metabolic stability in vivo and can be more costly and challenging to synthesize.[3] |
| Rigid Linkers (e.g., containing triazoles, cycloalkanes) | Contain cyclic or planar elements. | Restrict molecular conformation, which can improve metabolic stability and selectivity.[3] | Reduced flexibility might hinder the optimal orientation for the formation of the protein-PROTAC-ligase complex. |
Experimental Protocols
The conjugation of this compound to a molecule of interest is typically achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure and would require optimization for specific substrates.
Materials:
-
Azide-functionalized molecule of interest
-
This compound (or a related propargyl-PEG1 linker)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper-chelating ligand (e.g., THPTA)
-
Appropriate buffer (e.g., phosphate buffer)
-
Solvents for dissolution and purification
Procedure:
-
Dissolve the azide-functionalized molecule and the propargyl-PEG1 linker in the chosen buffer.
-
Prepare a premixed solution of CuSO₄ and the copper-chelating ligand.
-
In a reaction vessel, combine the solution of the azide and alkyne.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, purify the resulting bioconjugate using a suitable chromatographic method.
Logical Workflow for PROTAC Synthesis using a Propargyl-PEG Linker
The synthesis of a PROTAC using a linker like this compound follows a logical multi-step process. First, the target protein binder and the E3 ligase binder are synthesized or obtained. One of these molecules is then functionalized with an azide group, while the other is attached to the non-alkyne end of the linker. The final step is the CuAAC reaction to connect the two parts.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 2-(Prop-2-ynyloxy)ethyl acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2-(Prop-2-ynyloxy)ethyl acetate, a compound that requires careful handling due to its likely hazardous properties. This document outlines immediate safety protocols, waste characterization, and step-by-step disposal instructions in accordance with general laboratory hazardous waste regulations.
Immediate Safety and Hazard Assessment
Key Assumed Hazards:
-
Flammability: Similar to ethyl acetate, this compound is likely flammable.[1][2] Vapors may form explosive mixtures with air.[3][4]
-
Reactivity: The propargyl group is a reactive functional group. Haloacetylenes, a related class of compounds, can be violently or explosively reactive.[5]
-
Toxicity: The toxicological properties have not been fully investigated, but it may cause skin and eye irritation, and may be harmful if inhaled or ingested.[3]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Quantitative Data Summary
For context, the table below summarizes key hazard and physical property data for related compounds, which should be considered when assessing the risks of this compound.
| Property | Ethyl Acetate | Propargyl Alcohol | Propargyl Bromide (in Toluene) |
| UN Number | 1173 | 2929 | 2345 |
| Hazard Class | 3 (Flammable Liquid) | 6.1 (Toxic), 3 (Flammable) | 3 (Flammable Liquid), 6.1 (Toxic) |
| Flash Point | -4 °C (24.8 °F)[7] | 33 °C (91.4 °F) | -18 °C (-0.4 °F) (Toluene) |
| Boiling Point | 77 °C (171 °F)[7] | 114-115 °C (237-239 °F) | 102-103 °C (216-217 °F) (Toluene) |
| Health Hazard Rating | 2 (Moderate) | 3 (Serious) | 3 (Serious) |
| Flammability Rating | 3 (Serious) | 3 (Serious) | 3 (Serious) |
| Reactivity Rating | 0 (Minimal) | 2 (Moderate) | 1 (Slight) |
| LD50 Oral (Rat) | 5620 mg/kg[3][7] | 70 mg/kg | No data |
Note: Hazard ratings are based on the NFPA 704 diamond, where 0 is minimal and 4 is severe.
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste.[8][9] Do not dispose of this chemical down the drain or in regular trash.[8]
1. Waste Characterization and Segregation:
-
Characterize the waste as a flammable and potentially reactive organic compound.
-
This waste must be segregated from other waste streams, such as aqueous waste, solid waste, and incompatible chemicals (e.g., strong oxidizing agents, acids, and bases).[9][10] Halogenated and non-halogenated organic solvents should also be collected separately.[11]
2. Containerization:
-
Select a chemically compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.
-
The container must be in good condition, free from cracks or damage.[8]
-
If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced.[10]
3. Labeling:
-
Properly label the waste container with a "Hazardous Waste" label.[9]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The date of accumulation.
-
The generating laboratory's name, room number, and contact information.[9]
-
Hazard identification (e.g., "Flammable," "Potentially Reactive").
-
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]
-
The SAA must be at or near the point of generation.[12]
-
Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used to capture any potential leaks.
-
Store the container away from sources of ignition, heat, and direct sunlight.[3][6]
-
Keep incompatible materials separate within the SAA.[9]
5. Scheduling for Pickup and Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution (often 90 to 180 days for Small and Large Quantity Generators, respectively), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary framework for the responsible management and disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific policies, will ensure a safe laboratory environment and regulatory compliance.
References
- 1. petrolkimya.com [petrolkimya.com]
- 2. redox.com [redox.com]
- 3. uwm.edu [uwm.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. rcilabscan.com [rcilabscan.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. uwlax.edu [uwlax.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Prop-2-ynyloxy)ethyl Acetate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for 2-(Prop-2-ynyloxy)ethyl acetate, a valuable compound in synthetic chemistry. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Hazard Information
Potential Hazards:
-
Flammability: The presence of the ethyl acetate and propargyl groups suggests the compound is flammable.[1][2][3][4][5][6][7][8][9] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][6]
-
Peroxide Formation: Ethers, particularly those with allylic or propargylic hydrogens like propargyl ethers, can form explosive peroxides upon exposure to air and light.[1][2] It is crucial to test for and eliminate peroxides before heating or distillation.
-
Toxicity: Propargyl compounds can be harmful if swallowed or inhaled.[1][2][3] Good ventilation is essential to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. |
| Eye Protection | Chemical safety goggles or a face shield.[10] |
| Skin and Body | A flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[10][11] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[10]
-
The storage area should be designated for flammable liquids.
-
Store in a tightly sealed container to prevent peroxide formation.[1] Consider storing under an inert atmosphere (e.g., nitrogen or argon).
2. Handling and Use:
-
All manipulations of this compound should be conducted in a certified chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition.[1][10]
-
Ground all equipment to prevent static discharge.[10]
-
Before use, especially if the compound has been stored for an extended period, test for the presence of peroxides.
-
Avoid heating the compound unless necessary, and always use a heating mantle with a temperature controller. Never heat to dryness.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour down the drain.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. redox.com [redox.com]
- 6. geneseo.edu [geneseo.edu]
- 7. nj.gov [nj.gov]
- 8. rcilabscan.com [rcilabscan.com]
- 9. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
